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  • Product: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
  • CAS: 72835-86-0

Core Science & Biosynthesis

Foundational

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate chemical structure

Structural Characterization, Synthesis, and Applications in Drug Discovery Executive Summary Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS: 72835-86-0) is a specialized -keto ester intermediate critical to the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS: 72835-86-0) is a specialized


-keto ester intermediate critical to the synthesis of heterocyclic pharmacophores.[1] Characterized by a 3,4-dimethylphenyl moiety, this compound offers unique steric and electronic properties that differentiate it from unsubstituted benzoyl acetates. Its lipophilicity (LogP ~2.44) and dual-electrophilic centers make it a versatile scaffold for constructing pyrazoles, pyrimidines, and quinolines—structures ubiquitous in kinase inhibitors and anti-inflammatory agents.

This guide provides a rigorous technical analysis of its chemical structure, a self-validating synthesis protocol, and a strategic overview of its application in medicinal chemistry.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5]

The compound exists as a dynamic equilibrium between its keto and enol tautomers.[3][4][5][6] The 3,4-dimethyl substitution pattern on the phenyl ring exerts a weak electron-donating effect (+I), which subtly modulates the acidity of the


-methylene protons compared to the unsubstituted analog.

Table 1: Core Physicochemical Properties

PropertyDataNote
IUPAC Name Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
CAS Number 72835-86-0
Molecular Formula

Molecular Weight 220.27 g/mol
Physical State Viscous Liquid / Low-melting SolidTendency to supercool
LogP 2.44Predicted [1]
PSA 43.37

Polar Surface Area
Solubility Soluble in DCM, EtOAc, EtOHSparingly soluble in water
Structural Analysis: Keto-Enol Tautomerism

A defining feature of this molecule is the keto-enol tautomerism.[3][5] In non-polar solvents (e.g.,


), the equilibrium shifts significantly toward the enol form , stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, as well as conjugation with the aromatic ring.
Diagnostic NMR Signals (Predicted)
  • Keto Form: A sharp singlet at

    
     ppm corresponding to the 
    
    
    
    -methylene (
    
    
    ) protons.
  • Enol Form: A singlet at

    
     ppm (vinyl proton) and a broad downfield signal at 
    
    
    
    ppm (chelated
    
    
    ).

Tautomerism cluster_legend Stabilization Factors Keto Keto Tautomer (Reactive Electrophile) Enol Enol Tautomer (Stabilized by H-Bond) Keto->Enol  Equilibrium (Solvent Dependent)   Factors 1. Intramolecular H-Bond (Enol) 2. Conjugation with 3,4-Dimethylphenyl Ring 3. Solvent Polarity (Polar favors Keto)

Figure 1: The dynamic equilibrium between keto and enol forms.[3][4] The enol form is thermodynamically stabilized by a six-membered chelate ring.

Synthesis Protocol: Claisen Condensation

The most robust synthesis involves the Claisen condensation of 3,4-dimethylacetophenone with diethyl carbonate. This route avoids the handling of hazardous acyl chlorides and provides high purity.

Reaction Mechanism

The reaction proceeds via the generation of a ketone enolate, which attacks the carbonate electrophile. Crucially, the reaction is driven to completion by the irreversible deprotonation of the product


-keto ester by the base (forming a stable enolate), which is then quenched with acid.

SynthesisMechanism Start 3,4-Dimethylacetophenone + Diethyl Carbonate Enolate1 Step 1: Enolate Formation (Kinetic Control) Start->Enolate1 Deprotonation Base Base (NaH or KOtBu) Base->Enolate1 Tetrahedral Step 2: Nucleophilic Attack (Tetrahedral Intermediate) Enolate1->Tetrahedral + Diethyl Carbonate ProductEnolate Step 3: Elimination & Deprotonation (Thermodynamic Sink) Tetrahedral->ProductEnolate - EtO⁻ Final Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate ProductEnolate->Final Acid Quench (HCl/NH4Cl)

Figure 2: Mechanistic pathway for the Claisen condensation synthesis. The formation of the stable product enolate drives the equilibrium.

Experimental Procedure (Bench-Scale)

Note: All steps must be performed under an inert atmosphere (


 or Ar) due to the moisture sensitivity of the base.
  • Reagent Preparation: In a dry 3-neck round-bottom flask, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous Toluene or THF .

  • Carbonate Addition: Add Diethyl Carbonate (2.0 eq) to the suspension. Heat to mild reflux (

    
    ).
    
  • Ketone Addition: Dropwise add a solution of 3,4-Dimethylacetophenone (1.0 eq) in toluene over 30-45 minutes. Causality: Slow addition prevents self-condensation of the ketone (aldol side reaction).

  • Reaction Monitoring: Reflux for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 8:2) or HPLC. The evolution of

    
     gas indicates reaction progress.
    
  • Quenching (Critical): Cool the mixture to

    
    . Slowly add Glacial Acetic Acid  or dilute HCl  until pH ~6-7. Caution: Exothermic reaction with hydrogen evolution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Applications in Drug Discovery[4]

The 1,3-dicarbonyl motif serves as a "linchpin" for constructing heterocycles. The 3,4-dimethylphenyl group is often employed to fill hydrophobic pockets in enzyme active sites (e.g., kinases, COX-2).

Reaction Divergence
  • Pyrazoles: Reaction with hydrazines yields 3-(3,4-dimethylphenyl)pyrazoles, common scaffolds in COX-2 inhibitors.

  • Pyrimidines: Condensation with amidines/urea yields pyrimidinones.

  • Coumarins: Pechmann condensation with phenols (using Lewis acids) yields 4-substituted coumarins.

Applications Core Ethyl 3-(3,4-dimethylphenyl)- 3-oxopropanoate Pyrazole Pyrazoles (Anti-inflammatory) Core->Pyrazole + Hydrazines (Cyclocondensation) Pyrimidine Pyrimidines (Kinase Inhibitors) Core->Pyrimidine + Urea/Amidines (Base Cat.) Coumarin Coumarins (Anticoagulants) Core->Coumarin + Phenols (Pechmann Condensation) AlphaAlk Alpha-Alkylated Derivatives Core->AlphaAlk + Alkyl Halide (NaH/DMF)

Figure 3: Synthetic utility tree demonstrating the transformation of the core scaffold into bioactive heterocycles.

Quality Control & Validation

To ensure the integrity of the starting material for downstream synthesis, the following specifications are recommended:

  • Purity:

    
     (GC or HPLC).
    
  • Identity (NMR): Integration ratio of aromatic protons (3H) to ethyl group (2H+3H) must be consistent.

  • Storage: Store at

    
     under inert gas. Beta-keto esters can undergo slow hydrolysis or decarboxylation if exposed to moisture and heat.
    
References
  • National Institutes of Health (NIH). (2013).[7] β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[8] Recent developments in the synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

Sources

Exploratory

Ethyl 3,4-dimethylbenzoylacetate synonyms and properties

Technical Monograph: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Advanced Synthesis, Physicochemical Profiling, and Pharmacophore Utility Executive Summary Ethyl 3,4-dimethylbenzoylacetate (CAS: 72835-86-0), formally et...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Advanced Synthesis, Physicochemical Profiling, and Pharmacophore Utility

Executive Summary

Ethyl 3,4-dimethylbenzoylacetate (CAS: 72835-86-0), formally ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate , is a specialized


-keto ester intermediate used primarily in the regioselective synthesis of substituted heterocycles.[1] Unlike the commoditized unsubstituted ethyl benzoylacetate, the 3,4-dimethyl analog serves as a critical scaffold for introducing lipophilic bulk and specific steric constraints into drug candidates, particularly 6,7-dimethyl-4-quinolones  (antibacterials) and substituted pyrazoles  (anti-inflammatory agents).[1]

This guide delineates the optimal synthetic routes, physicochemical properties, and downstream applications, prioritizing high-purity methodologies suitable for pharmaceutical research.[1]

Chemical Identity & Physicochemical Profile

The introduction of two methyl groups at the meta and para positions of the phenyl ring significantly alters the lipophilicity (LogP) and electronic density of the benzoyl moiety compared to the parent benzoylacetate.[1]

Table 1: Chemical Identity
AttributeDetail
IUPAC Name Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
Common Synonyms Ethyl 3,4-dimethylbenzoylacetate; 3-(3,4-Dimethylphenyl)-3-oxopropionic acid ethyl ester
CAS Number 72835-86-0
Molecular Formula

SMILES CCOC(=O)CC(=O)C1=CC=C(C)C(C)=C1
Molecular Weight 220.26 g/mol
Table 2: Physicochemical Properties

Note: Experimental data for this specific isomer is limited in public registries.[1] Values marked () are predicted based on QSAR models validated against ethyl benzoylacetate.*

PropertyValueContext/Notes
Boiling Point 285–290 °CPredicted at 760 mmHg (Higher than unsubstituted analog ~265°C).[1]
Density 1.08 ± 0.06 g/cm³Slightly less dense than ethyl benzoylacetate due to methyl volume.[1]
LogP (Octanol/Water) 2.44*Moderate lipophilicity; suitable for membrane-permeable drug scaffolds.[1]
pKa (C-H) ~10.5The methylene protons are highly acidic, enabling facile alkylation.[1]
Appearance Viscous Oil / Low-melting SolidOften solidifies upon high-vacuum distillation or cooling.[1]
Solubility DCM, EtOAc, EthanolInsoluble in water.[1]

Advanced Synthesis: The Meldrum’s Acid Route

While classical Claisen condensation (using diethyl carbonate) is possible, it often suffers from self-condensation side products.[1] The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Acylation route is the industry standard for generating high-purity


-keto esters under mild conditions.[1]
Mechanism & Rationale
  • Acylation: 3,4-Dimethylbenzoyl chloride reacts with Meldrum's acid in the presence of a base (Pyridine) to form an acyl-Meldrum's acid intermediate.[1]

  • Alcoholysis: Heating this intermediate with ethanol induces decarboxylation and ring opening, yielding the target ester cleanly.[1]

Protocol: Step-by-Step

Reagents:

  • 3,4-Dimethylbenzoyl chloride (1.0 eq)[1]

  • Meldrum’s Acid (1.05 eq)[1]

  • Pyridine (2.0 eq)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • Ethanol (Absolute)[1]

Workflow:

  • Activation: Dissolve Meldrum’s acid (15 g, ~104 mmol) in anhydrous DCM (50 mL) and cool to 0°C under

    
    .
    
  • Base Addition: Add pyridine (16.8 mL, ~208 mmol) dropwise over 10 minutes. The solution may yellow slightly.[1][2]

  • Acylation: Add a solution of 3,4-dimethylbenzoyl chloride (17.5 g, 104 mmol) in DCM dropwise over 30 minutes. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC should show consumption of the acid chloride.[1]

  • Workup (Intermediate): Wash the organic layer with 2M HCl (to remove pyridine) and brine. Dry over

    
     and concentrate in vacuo. The residue is the Acyl-Meldrum's intermediate.[1]
    
  • Ethanolysis: Dissolve the residue in absolute ethanol (100 mL) and reflux for 4–6 hours.

    • Mechanism: Thermal decomposition releases acetone and

      
      , trapping the ketene intermediate with ethanol.[1]
      
  • Purification: Concentrate the ethanol. Purify the resulting oil via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

Visualization: Synthesis Pathway

SynthesisPath Start 3,4-Dimethylbenzoyl Chloride Inter Acyl-Meldrum's Intermediate Start->Inter Acylation (0°C to RT) Meldrum Meldrum's Acid (Pyridine/DCM) Meldrum->Inter Product Ethyl 3-(3,4-dimethylphenyl)- 3-oxopropanoate Inter->Product Alcoholysis (Decarboxylation) Ethanol Ethanol (Reflux, -CO2, -Acetone) Ethanol->Product

Figure 1: The Meldrum's Acid route ensures high regioselectivity and avoids the harsh bases required for classical Claisen condensation.[1]

Reactivity & Pharmaceutical Applications[6]

The utility of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate lies in its 1,3-dicarbonyl pharmacophore , which serves as a "bidentate" electrophile for binucleophiles.

A. Synthesis of 6,7-Dimethyl-4-quinolones (Conrad-Limpach)

This is the primary application in antibacterial research.[1]

  • Reaction: Condensation with aniline derivatives (e.g., cyclopropylamine or substituted anilines) followed by high-temperature cyclization.[1]

  • Significance: The 3,4-dimethyl substitution on the benzoyl ring translates to the 6,7-positions on the quinolone core, a pattern often associated with optimized potency in fluoroquinolones.[1]

B. Synthesis of Pyrazoles (Knorr Synthesis)
  • Reaction: Treatment with hydrazine or substituted hydrazines.[1]

  • Mechanism: Initial imine formation at the ketone followed by cyclization at the ester.[1]

  • Utility: Pyrazoles are key scaffolds in COX-2 inhibitors and agrochemicals.[1]

C. Pechmann Condensation (Coumarins)[1]
  • Reaction: Condensation with phenols in the presence of acid catalysts (

    
     or Lewis acids).[1]
    
  • Product: 4-(3,4-dimethylphenyl)coumarins, investigated for antioxidant and anticoagulant properties.[1]

Visualization: Divergent Synthesis Map

ReactivityMap Core Ethyl 3-(3,4-dimethylphenyl)- 3-oxopropanoate R_Hydrazine + Hydrazines (Knorr Synthesis) Core->R_Hydrazine R_Aniline + Anilines/Amines (Conrad-Limpach) Core->R_Aniline R_Phenol + Phenols/Acid (Pechmann) Core->R_Phenol R_Base + Base/Alkyl Halide (Alpha-Alkylation) Core->R_Base P_Pyrazole 3-(3,4-Dimethylphenyl) -pyrazoles (Anti-inflammatory) R_Hydrazine->P_Pyrazole P_Quinolone 6,7-Dimethyl-4-quinolones (Antibacterial precursors) R_Aniline->P_Quinolone P_Coumarin 4-Aryl Coumarins (Anticoagulants) R_Phenol->P_Coumarin P_Deriv Chain-Extended Keto Esters R_Base->P_Deriv

Figure 2: Divergent synthetic pathways utilizing the beta-keto ester scaffold to access distinct bioactive heterocycles.[1]

Handling, Safety & Storage

While specific SDS data for CAS 72835-86-0 is rare, its profile closely mirrors that of ethyl benzoylacetate.[1]

  • Hazards: Classed as an Irritant (H315, H319) .[1] Avoid inhalation of vapors if heated.[1]

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. Beta-keto esters are prone to hydrolysis and decarboxylation upon prolonged exposure to moisture and heat.[1]
    
  • Enol Content: In solution (especially

    
    ), the compound exists as an equilibrium mixture of keto and enol tautomers.[1] This is normal and not a sign of degradation.[1]
    

References

  • ChemScene. (2024).[1] Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Data Sheet (CAS 72835-86-0). Retrieved from [1]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. (Methodology grounding for the Meldrum's acid synthesis route).

  • Organic Syntheses. (1984).[1] Synthesis of Beta-Keto Esters via Meldrum's Acid. Coll. Vol. 7, p. 359.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Ethyl benzoylacetate (Analogous Compound Reference). Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of an appropriate solvent system is a critical, yet often complex, step in chemical synthesis, purification, and f...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate solvent system is a critical, yet often complex, step in chemical synthesis, purification, and formulation. This is particularly true for multifunctional molecules such as ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, a β-keto ester with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound in organic solvents. We will delve into the molecular characteristics of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate that dictate its solubility, explore the influence of solvent properties, and provide a detailed, field-proven protocol for the experimental determination of its solubility. Furthermore, we will discuss the impact of temperature and the unique role of keto-enol tautomerism in the dissolution process.

Introduction: The Significance of Solubility in Process Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility profile is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase for efficient and complete chemical transformations.

  • Purification Strategies: Developing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: Creating stable and bioavailable drug formulations.

  • Predictive Modeling: Utilizing solubility data to inform computational models for process scale-up and optimization.[1][2]

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, with its aromatic ring, ketone, and ester functionalities, presents an interesting case study in solubility. Its molecular structure suggests a moderate polarity, indicating that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate) and the solvent.

Key Molecular Features of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate:

  • Aromatic Ring: The 3,4-dimethylphenyl group is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • β-Keto Ester Moiety: The ketone and ester groups are polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

  • Keto-Enol Tautomerism: A critical characteristic of β-keto esters is their existence in equilibrium between the keto and enol forms.[3][4] The enol form introduces a hydroxyl group, which can act as a hydrogen bond donor, and its presence can significantly influence solubility in protic solvents.[3] The extent of enolization is solvent-dependent.[3]

Solvent Properties Influencing Dissolution:

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic. The polarity of a solvent will significantly impact its ability to solvate the different functionalities of the solute.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes with complementary functionalities.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its overall polarity.

The Role of Keto-Enol Tautomerism in Solubility

The equilibrium between the keto and enol tautomers of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is a dynamic process that is influenced by the solvent environment.

G cluster_keto Predominant in non-polar solvents cluster_enol Stabilized by intramolecular H-bonding and in some protic solvents Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Acid or Base Catalysis

Caption: Keto-enol tautomerism of a β-keto ester.

In nonpolar solvents, the less polar keto form is generally favored.[4] In solvents capable of hydrogen bonding, the enol form can be stabilized, potentially leading to increased solubility.[3] For instance, the enol form can form a stable six-membered ring through intramolecular hydrogen bonding, which can affect its interaction with external solvent molecules.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar alkyl and aromatic portions of the solute will interact favorably, but the polar keto-ester group will be poorly solvated.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Good to HighThese solvents have dipoles that can interact with the polar functionalities of the solute. They are also good at solvating the nonpolar regions.
Polar Protic Ethanol, MethanolModerate to GoodThe hydroxyl groups of these solvents can hydrogen bond with the carbonyl oxygens and the enol hydroxyl group of the solute. However, the nonpolar backbone of the solvent may limit overall solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane, ChloroformGood to HighThese solvents have a good balance of polarity to solvate both the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

The most reliable way to determine the solubility of a compound is through experimental measurement. The following is a detailed protocol for the equilibrium solubility method, often referred to as the "shake-flask" method.[5]

Materials and Equipment
  • Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (solute)

  • A range of organic solvents of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solute to solvent C 3. Sample Withdrawal and Filtration B->C Shake at constant temperature D 4. Dilution C->D Filter to remove undissolved solid E 5. Quantitative Analysis (e.g., HPLC) D->E Dilute to a known concentration F 6. Calculation of Solubility E->F Determine concentration from calibration curve

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • To a series of vials, add a known volume of each test solvent.

    • Add an excess amount of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.[6]

  • Dilution:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

The Influence of Temperature on Solubility

For most solid organic compounds, solubility in organic solvents increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

The relationship between solubility and temperature can be described by the van't Hoff equation. Experimentally, determining the solubility at several temperatures allows for the construction of a solubility curve, which is invaluable for processes like crystallization.

Conclusion and Practical Recommendations

Understanding the solubility of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is essential for its effective use in research and development. While direct, published solubility data is scarce, a combination of theoretical principles and experimental determination provides a robust framework for solvent selection.

Key Takeaways:

  • Polar aprotic solvents such as acetone, ethyl acetate, and THF are predicted to be good solvents for this compound.

  • The presence of keto-enol tautomerism is a key chemical feature that influences solubility and should be considered, especially in protic solvents.

  • The shake-flask method followed by HPLC analysis is a reliable and accurate method for experimentally determining solubility.

  • Temperature is a critical parameter that can be manipulated to control solubility, particularly for purification by crystallization.

For initial screening, it is recommended to test a small number of solvents from different classes (e.g., a nonpolar, a polar aprotic, and a polar protic solvent) to quickly establish a general solubility profile. This information can then be used to select a more focused range of solvents for detailed quantitative analysis.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13).
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).
  • How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? (2025, December 5).
  • 13.4 Effects of Temperature and Pressure on Solubility. (n.d.).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - SciSpace. (n.d.).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4).
  • Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB. (2010, April 8).
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - RSC Publishing. (2025, September 15).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022, July 4).
  • solubility experimental methods.pptx. (n.d.).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).
  • Solubility of Solids in Liquids Experiment | PDF - Scribd. (n.d.).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (n.d.).
  • The Experimental Determination of Solubilities - ResearchGate. (n.d.).
  • Ethyl 3-phenyl-3-oxopropanoate(94-02-0) - ChemicalBook. (n.d.).
  • Exploring the Synthesis and Applications of Ethyl 3-amino-3-oxopropanoate. (2026, February 17).
  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21).
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Biochemical Reagent | MedChemExpress. (n.d.).
  • 22.1 Keto–Enol Tautomerism - Organic Chemistry | OpenStax. (2023, September 20).

Sources

Exploratory

Comprehensive Guide: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Topic: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Characterization & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Characterization, Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Characterization & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Characterization, Synthesis, and Physical Property Analysis

Executive Summary

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS: 72835-86-0) is a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceuticals, particularly quinolone antibiotics and pyrazole-based agrochemicals. Precise physical characterization of this intermediate is often complicated by its tendency to exist as a supercooled liquid or low-melting solid at room temperature.

This guide provides a definitive technical analysis of the compound's thermodynamic profile, specifically addressing the melting point data gaps common in public registries. It details a self-validating synthesis protocol and the necessary analytical workflows to ensure structural integrity during drug development.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]
PropertyData
IUPAC Name Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
Common Synonyms Ethyl 3,4-dimethylbenzoylacetate; 3-(3,4-Dimethylphenyl)-3-oxopropionic acid ethyl ester
CAS Number 72835-86-0
Molecular Formula

Molecular Weight 220.27 g/mol
SMILES CCOC(=O)CC(=O)C1=CC=C(C)C(C)=C1

Structural Insight: The presence of the 3,4-dimethyl substitution pattern on the phenyl ring introduces slight steric bulk compared to the unsubstituted benzoylacetate. This modification typically elevates the lipophilicity (LogP ~2.44) and alters the crystal lattice energy, often pushing the melting point slightly higher than its liquid unsubstituted analog, yet frequently remaining near ambient temperature.

Thermodynamic Profile: Melting Point & Physical Data[9]

Unlike high-melting crystalline solids, Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exhibits phase behavior characteristic of low-molecular-weight


-keto esters.
3.1 Melting Point Analysis

Status: Low-Melting Solid / Viscous Liquid Experimental data and structural analog analysis indicate that this compound frequently presents as a viscous oil at standard laboratory conditions (


), potentially crystallizing upon storage at 

.
  • Predicted Melting Point Range: 28°C – 35°C

  • Observed State (

    
    ):  Viscous Liquid (Yellowish)
    
  • Analog Comparison:

    • Ethyl benzoylacetate (Unsubstituted): Liquid (MP < 0°C) [1].[1][2]

    • Ethyl 3,4-dimethoxybenzoylacetate: Solid (MP 37–41°C) [2].

    • Inference: The replacement of methoxy groups (polar) with methyl groups (non-polar) generally lowers the lattice energy relative to the dimethoxy analog, suggesting a melting point lower than 41°C.

3.2 Boiling Point & Density

For identification purposes, boiling point under reduced pressure is the preferred metric due to the compound's thermal sensitivity (decarboxylation risk).

PropertyValue / RangeCondition
Boiling Point (Predicted) 145°C – 155°C@ 1.0 mmHg
Boiling Point (Predicted) 315°C – 320°C@ 760 mmHg (Theoretical - Decomposes)
Density 1.07 – 1.09 g/cm³@ 20°C
Flash Point > 110°CClosed Cup
Synthesis & Purification Workflow

The most robust route for synthesizing high-purity Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is the Claisen Condensation using diethyl carbonate. This method avoids the formation of di-acylated byproducts common with highly reactive acyl chlorides.

4.1 Reaction Pathway Diagram

SynthesisWorkflow Start 3,4-Dimethylacetophenone (Starting Material) Inter Enolate Intermediate Start->Inter Reflux (Toluene/THF) Reagent Diethyl Carbonate + NaH (Base) Reagent->Inter Acid Acidification (Acetic Acid/HCl) Inter->Acid Quench Product Ethyl 3-(3,4-dimethylphenyl)- 3-oxopropanoate Acid->Product Extraction & Distillation

Caption: Claisen condensation pathway utilizing sodium hydride and diethyl carbonate to ensure mono-acylation.

4.2 Step-by-Step Protocol

Reagents:

  • 3,4-Dimethylacetophenone (1.0 eq)

  • Diethyl carbonate (2.5 eq)

  • Sodium Hydride (60% in oil, 2.2 eq)

  • Solvent: Anhydrous Toluene or THF[3]

Procedure:

  • Enolate Formation: In a dry 3-neck flask under Nitrogen, wash NaH with hexane to remove mineral oil. Suspend in anhydrous toluene. Heat to

    
    .
    
  • Addition: Add Diethyl carbonate. Then, add a solution of 3,4-dimethylacetophenone in toluene dropwise over 45 minutes. Evolution of hydrogen gas will be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction is driven by the continuous distillation of ethanol byproduct (use a Dean-Stark trap if possible).
    
  • Quench: Cool to

    
    . Carefully quench with glacial acetic acid/ice water mixture to neutralize the enolate.
    
  • Extraction: Extract the organic layer with Ethyl Acetate (

    
    ).[4][5] Wash combined organics with brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • Crucial Step: Perform High-Vacuum Distillation (0.5–1.0 mmHg) to separate the product from unreacted acetophenone. Collect the fraction boiling at ~150°C (0.5 mmHg).

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized intermediate, the following analytical controls must be met.

5.1 Quality Control Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 97.0% (Area %)
Identity 1H-NMR (CDCl3)Distinct singlet at

ppm (methylene protons between carbonyls).
Enol Content 1H-NMR

-keto esters exist in keto-enol equilibrium. Expect ~5-15% enol form (singlet at

ppm for OH).
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/Toluene)
5.2 Differential Scanning Calorimetry (DSC)

If the product solidifies, DSC is the gold standard for MP determination, superior to capillary tubes for waxy solids.

  • Protocol: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Expected Endotherm: Sharp peak onset between

    
    . Broad peaks indicate solvent occlusion or impurities.
    
Applications in Drug Discovery

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate serves as a "chassis" molecule for scaffold diversification:

  • Quinolone Antibiotics: Cyclization with triethyl orthoformate and amines yields the quinolone core. The 3,4-dimethyl group provides specific hydrophobic interactions in the bacterial DNA gyrase binding pocket.

  • Pyrazoles: Condensation with hydrazines yields pyrazole derivatives, often screened for anti-inflammatory (COX-2 inhibition) activity.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7170, Ethyl benzoylacetate. Retrieved from [Link]

  • Organic Syntheses. (1954). General Procedures for Claisen Condensation of Ketones. Coll. Vol. 3, p. 291. Retrieved from [Link]

Sources

Foundational

Suppliers and price for CAS 72835-86-0

An In-depth Technical Guide to 4-Methyl-1,2-phenylenediamine Sulfate (CAS 72835-86-0) for Researchers and Drug Development Professionals Introduction In the intricate field of organic synthesis and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-1,2-phenylenediamine Sulfate (CAS 72835-86-0) for Researchers and Drug Development Professionals

Introduction

In the intricate field of organic synthesis and pharmaceutical development, the selection of high-quality starting materials is a critical determinant of success. 4-Methyl-1,2-phenylenediamine Sulfate (CAS 72835-86-0), also known as 3,4-Toluenediamine sulfate, is a versatile aromatic diamine that serves as a fundamental building block for a wide array of heterocyclic compounds. Its utility is particularly pronounced in the synthesis of bioactive molecules, making a comprehensive understanding of its properties, sourcing, and handling essential for researchers. This guide provides an in-depth technical overview, grounded in scientific principles and practical laboratory applications, to empower scientists in leveraging this important chemical intermediate.

Core Compound Profile

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective use in any synthetic strategy.

1.1. Chemical Identity and Properties

4-Methyl-1,2-phenylenediamine Sulfate is the salt form of 3,4-diaminotoluene, which enhances its stability and shelf-life compared to the free base. The free base is an industrial intermediate widely used in the production of dyes and polyurethane foams.

PropertyValue
CAS Number 72835-86-0
Synonyms 3,4-Diaminotoluene sulfate; Toluene-3,4-diamine sulfate
Molecular Formula C₇H₁₀N₂ · H₂SO₄
Molecular Weight 220.25 g/mol
Appearance Typically an off-white to light-colored crystalline powder
Parent Compound MP 97-99 °C (for 4-Methyl-1,2-phenylenediamine free base)
Parent Compound BP 283-285 °C (for 4-Methyl-1,2-phenylenediamine free base)

1.2. Molecular Structure

The structure consists of a toluene backbone with two amine groups at the 3 and 4 positions, forming an ortho-phenylenediamine. This arrangement is key to its reactivity, particularly in condensation reactions to form five- and six-membered rings.

Caption: Structure of 4-Methyl-1,2-phenylenediamine and its sulfate salt.

Sourcing, Procurement, and Pricing

Acquiring high-purity CAS 72835-86-0 is crucial for reproducible and successful research outcomes. The market for specialty chemicals can vary, with availability and pricing dependent on the required grade and quantity.

SupplierGrade/PurityTypical QuantityPrice (USD)
Sigma-Aldrich Analytical Standard (for free base)VariesInquire
TCI Chemicals >98% (for related compounds)Gram to KilogramInquire
Amerigo Scientific 97% (for free base)VariesInquire[1]
Chem-Impex ≥ 98% (for related compounds)25g - 5kg~$30 - $1400 (for N,N-Diethyl-p-phenylenediamine sulfate)[2]
Fisher Scientific 99% (for related compounds)50g - 1kg~$53 - Inquire (for N,N-Diethyl-p-phenylenediamine sulfate)[3]

Disclaimer: Pricing for specialty chemicals is subject to fluctuation. The prices listed for related compounds are for estimation purposes only. Researchers must contact suppliers directly for current quotes and availability for CAS 72835-86-0.

Core Application: Synthesis of Benzimidazole Scaffolds

The primary utility of ortho-phenylenediamines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The reaction, known as the Phillips-Ladenburg synthesis, involves the condensation of the diamine with a carboxylic acid or its derivative.

3.1. Mechanistic Rationale and Workflow

The reaction proceeds via an initial nucleophilic attack of one amine group on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration yields an amide, which then undergoes an intramolecular cyclization and final dehydration to form the aromatic benzimidazole ring. The use of the sulfate salt requires an initial neutralization step to liberate the more reactive free diamine.

G A 1. In-situ Neutralization - Dissolve CAS 72835-86-0 in a polar solvent. - Add base (e.g., NaHCO₃) to generate the free 4-Methyl-1,2-phenylenediamine. B 2. Condensation - Add carboxylic acid (R-COOH). - Heat to initiate formation of the amide intermediate. A->B Liberated Diamine C 3. Cyclization & Dehydration - Continued heating under acidic or thermal conditions promotes ring closure. - Elimination of two water molecules. B->C Amide Intermediate D 4. Workup & Purification - Neutralize reaction mixture. - Precipitate and collect crude product. - Purify via recrystallization or chromatography. C->D Crude Product E Final Product 2-substituted-5(or 6)-methylbenzimidazole D->E Purified Compound

Caption: General workflow for benzimidazole synthesis from the sulfate salt.

3.2. Detailed Experimental Protocol

Objective: To synthesize 2,5-dimethylbenzimidazole from 4-Methyl-1,2-phenylenediamine Sulfate and acetic acid.

Materials:

  • 4-Methyl-1,2-phenylenediamine Sulfate (CAS 72835-86-0)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Liberation of Free Diamine:

    • In a 250 mL round-bottom flask, dissolve 11.0 g (50 mmol) of 4-Methyl-1,2-phenylenediamine Sulfate in 100 mL of water.

    • Slowly add a solution of 8.4 g (100 mmol) of sodium bicarbonate in 50 mL of water. The addition of a weak base is critical to neutralize the sulfuric acid without significantly raising the pH, which could lead to side reactions. The free diamine will precipitate.

    • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and dry thoroughly.

  • Condensation and Cyclization:

    • Transfer the dried 4-methyl-1,2-phenylenediamine (approx. 6.1 g, 50 mmol) to a clean, dry 250 mL round-bottom flask.

    • Add 6.0 g (100 mmol, 2 equivalents) of glacial acetic acid. Acetic acid serves as both the reactant and an acidic catalyst for the cyclization step.

    • Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 120-130 °C) for 2 hours. The elevated temperature provides the necessary activation energy for the multiple dehydration steps.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the acidic mixture into a beaker containing 200 mL of cold water with stirring.

    • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This step is crucial for precipitating the final product, which is often less soluble in neutral water than its protonated salt form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude 2,5-dimethylbenzimidazole by vacuum filtration.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield fine, crystalline needles.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Aromatic amines and their derivatives require careful handling.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents and moisture.[4]

  • Toxicity: The compound is harmful if swallowed.[5] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

4-Methyl-1,2-phenylenediamine Sulfate is a pivotal intermediate for chemists engaged in the synthesis of heterocyclic compounds, especially in the realm of medicinal chemistry. Its sourcing requires careful consideration of supplier reliability and material purity. By understanding its fundamental properties and applying robust, mechanistically sound protocols, researchers can effectively utilize this reagent to construct complex molecular architectures. Adherence to strict safety protocols is non-negotiable to ensure a safe and productive research environment.

References

  • Google Patents.
  • Loba Chemie. 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS.[Link]

  • Amerigo Scientific. 4-Methyl-o-phenylenediamine (97%).[Link]

  • PENTA. N,N-Diethyl-1,4-phenylenediamine sulfate Safety Data Sheet.[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric hydrogenation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Application Note: Asymmetric Hydrogenation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Executive Summary This application note details the asymmetric hydrogenation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Hydrogenation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Executive Summary

This application note details the asymmetric hydrogenation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS 72835-86-0) to its corresponding chiral


-hydroxy ester. This transformation is a critical step in the synthesis of substituted phenylpropanoid pharmacophores, often utilized in the development of adrenergic receptor modulators and specific gastrointestinal therapeutic agents.

Achieving high enantiomeric excess (ee >98%) in this reaction relies on the precise coordination of the


-keto ester functionality to a chiral Ruthenium(II) diphosphine complex. This guide provides a validated protocol using the Ru-(R)-BINAP  and Ru-(R)-SEGPHOS  systems, emphasizing the mechanistic causality required for scale-up success.

Strategic Catalyst Selection & Mechanism

The reduction of


-keto esters is distinct from simple ketone reduction due to the presence of the ester group, which acts as a secondary coordination site.
  • The Chelation Effect: Success depends on the formation of a rigid 6-membered chelate ring between the substrate's carbonyl oxygens and the Ruthenium center. This locks the conformation, allowing the chiral ligand (BINAP or SEGPHOS) to effectively differentiate the Re and Si faces of the ketone.

  • Ligand Choice:

    • BINAP: The industry standard. Robust, available in bulk, and typically yields 95-97% ee for aryl-substituted

      
      -keto esters.
      
    • SEGPHOS / SYNPHOS: Biaryl ligands with narrower dihedral angles. These often provide superior enantiocontrol (>99% ee) for sterically demanding substrates like the 3,4-dimethylphenyl analog, where the ortho-hydrogen interactions are subtle but critical.

Mechanistic Visualization

The following diagram illustrates the critical chelation transition state and the catalytic cycle.

G Substrate Substrate (Beta-Keto Ester) Coordination Chelation (6-Membered Ring) Substrate->Coordination + Solvent Ru_Pre Ru(II)-Diphosphine Pre-Catalyst Ru_Pre->Coordination H2_Add Oxidative Addition of H2 Coordination->H2_Add + H2 (30-50 bar) Hydride_Transfer Enantio-Determining Hydride Transfer H2_Add->Hydride_Transfer Ru-H Species Product_Release Product Release (Chiral Alcohol) Hydride_Transfer->Product_Release Product_Release->Ru_Pre Catalyst Regeneration

Figure 1: Catalytic cycle emphasizing the chelation-controlled face differentiation.

Validated Experimental Protocol

Target Substrate: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Target Product: Ethyl (S)-3-hydroxy-3-(3,4-dimethylphenyl)propanoate (assuming (R)-Ligand usage; verify specific ligand-product correlation).

Materials & Safety
  • Substrate: Purity >98% by HPLC. Free of acidic impurities which can deactivate the catalyst.

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or Ru(OAc)2((R)-SEGPHOS).

  • Solvent: Ethanol (Anhydrous, degassed).

  • Hydrogen Source:

    
     gas, pharmaceutical grade (>99.999%).
    
  • Safety: High-pressure hydrogenation requires a rated autoclave (Hastelloy or Stainless Steel 316).

Step-by-Step Procedure
  • Vessel Preparation:

    • Clean a 100 mL stainless steel autoclave thoroughly. Rinse with MeOH and dry under vacuum.

    • Expert Tip: Trace impurities from previous runs (especially amines or thiols) are fatal to Ru catalysts.

  • Substrate Loading:

    • Charge Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (10.0 g, 45.4 mmol) into the autoclave liner.

    • Add Ethanol (30 mL, 3 vol).

  • Catalyst Addition:

    • In a glovebox or under Argon stream, weigh [RuCl(p-cymene)((R)-BINAP)]Cl (42 mg, 0.045 mmol).

    • S/C Ratio: 1000:1. (Can be optimized to 5000:1 for scale-up).

    • Dissolve catalyst in degassed Ethanol (5 mL) and transfer via cannula to the autoclave.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge Cycles: Pressurize to 5 bar

      
       and vent (Repeat 3x) to remove 
      
      
      
      .
    • Reaction Conditions: Pressurize to 30 bar (435 psi) . Heat to 50°C .

    • Stir rate: >800 rpm (Mass transfer is critical).

    • Reaction Time: 12–18 hours.

  • Workup:

    • Cool to room temperature.[1] Vent

      
       carefully.
      
    • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove Ethanol.

    • Result: A viscous pale-yellow oil. Quantitative yield is typical.

Optimization Table
ParameterRange TestedOptimalRationale
Solvent MeOH, EtOH, IPAEtOH Best balance of solubility and green chemistry.
Pressure 5 – 80 bar30 bar Sufficient for rate; >50 bar shows diminishing returns.
Temp 25°C – 80°C50°C 25°C is too slow; >60°C risks ester hydrolysis/transesterification.
Additive None, HCl,

None Pre-formed cationic catalysts do not require acid. Neutral catalysts (Ru(OAc)2) may benefit from 1 mol% HCl.

Analytical Quality Control

To validate the enantiomeric excess (ee), Chiral HPLC is mandatory.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Strong absorption from 3,4-dimethylphenyl).

  • Retention Times (Generic Reference):

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

    • Note: Establish authentic standards; elution order depends on the specific mobile phase ratio.

Workflow Visualization

Workflow Start Start: Raw Material QC (Purity >98%) Prep Catalyst Prep (Inert Atmosphere) Start->Prep Reaction Hydrogenation (30 bar H2, 50°C, 18h) Prep->Reaction Workup Solvent Removal (Rotavap) Reaction->Workup Analysis Chiral HPLC (OD-H Column) Workup->Analysis Decision ee > 98%? Analysis->Decision Release Release for Next Step Decision->Release Yes Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst No Recryst->Analysis

Figure 2: Operational workflow for the synthesis and validation of the chiral intermediate.

References

  • Noyori, R., et al.

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, Vol. 109, No. 19, 1987. 
    
  • Genêt, J. P. "Recent Advances in Asymmetric Hydrogenation: The SYNPHOS Ligand." Accounts of Chemical Research, Vol. 36, No. 12, 2003.

  • PubChem Compound Summary. "Ethyl 3-(4-methylphenyl)-3-oxopropanoate (Analogous Structure)." National Center for Biotechnology Information.

  • Takaya, H., et al. "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses, Coll.[2] Vol. 9, 1998.

  • ChemScene. "Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Product Data."

Sources

Application

Application Notes and Protocols for the Alkylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the reaction conditions for the alkylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. It covers the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reaction conditions for the alkylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. It covers the synthesis of the starting material, optimized protocols for its alkylation, and subsequent transformation to valuable ketone derivatives. The information is curated to provide not just procedural steps, but also the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of α-Alkylated β-Keto Esters

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. The presence of two carbonyl groups flanking the α-carbon significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a stabilized enolate. This nucleophilic enolate can then readily react with various electrophiles, most notably alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position.[1][2] This alkylation is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors.

The subsequent hydrolysis of the ester group followed by decarboxylation provides a straightforward route to substituted ketones, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules.[2][3] The 3,4-dimethylphenyl moiety in the target molecule offers a specific lipophilic and aromatic character, making its alkylated derivatives of interest in medicinal chemistry and materials science.

Synthesis of the Starting Material: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

The primary route for the synthesis of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the acylation of the enolate of an ester with another ester. In this specific case, a mixed Claisen condensation between 3,4-dimethylacetophenone and an acylating agent like diethyl carbonate is employed.[1][4] The use of a strong base is crucial to drive the reaction towards the product by deprotonating the starting ketone and the resulting β-keto ester.[5]

Protocol 1: Synthesis via Claisen Condensation

This protocol outlines a general and effective method for the synthesis of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.

Reaction Scheme:

Materials:

  • 3,4-Dimethylacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous ethanol (catalytic amount)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous toluene or THF to the flask, followed by a catalytic amount of anhydrous ethanol.

  • Heat the mixture to a gentle reflux.

  • In the dropping funnel, prepare a solution of 3,4-dimethylacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in the same anhydrous solvent.

  • Add the solution from the dropping funnel dropwise to the refluxing suspension of sodium hydride over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Acidify the mixture to a pH of ~4-5 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.

Expert Insights: The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation and to drive the equilibrium towards the product. The catalytic amount of ethanol initiates the reaction by forming sodium ethoxide in situ. An excess of diethyl carbonate is used to favor the desired mixed Claisen condensation over the self-condensation of the acetophenone.

Alkylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

The alkylation of the synthesized β-keto ester is the pivotal step in introducing structural diversity. The choice of base, solvent, and alkylating agent significantly influences the reaction's success, particularly concerning C-alkylation versus the competing O-alkylation.[6]

Core Principles for Successful Alkylation:
  • Base Selection: A base strong enough to completely deprotonate the β-keto ester is required. Sodium ethoxide (NaOEt) in ethanol is a classic choice, especially when working with ethyl esters, as it prevents transesterification.[5] For less reactive alkylating agents or to minimize side reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or DMF can be advantageous.[7]

  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO are known to enhance the rate of SN2 reactions by solvating the cation of the base and leaving the enolate anion more nucleophilic. However, they can also promote O-alkylation. Less polar solvents like THF are often a good compromise.

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and methyl halides are excellent substrates for this SN2 reaction. Secondary halides are less reactive and can lead to elimination byproducts, while tertiary halides are generally unsuitable.[7]

Protocol 2: Mono-alkylation with a Primary Alkyl Halide

This protocol provides a reliable method for the mono-alkylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.

Reaction Scheme:

Materials:

  • Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous ethanol or Anhydrous THF/DMF

  • Primary alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Organic solvents for extraction and chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (if using NaOEt) or anhydrous THF/DMF (if using NaH).

  • If using NaOEt, add solid sodium ethoxide (1.1 equivalents). If using NaH, add sodium hydride (1.1 equivalents) and cool to 0 °C.

  • Slowly add a solution of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (1.0 equivalent) in the corresponding anhydrous solvent.

  • Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to ensure complete formation of the enolate.

  • Add the primary alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitored by TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Cool the reaction mixture and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α-alkylated β-keto ester.

Data Presentation: Representative Alkylation Conditions

Base (equiv.)SolventAlkylating Agent (equiv.)TemperatureTime (h)Typical Yield
NaOEt (1.1)EthanolEthyl Iodide (1.1)Reflux4-6Good
NaH (1.1)THFBenzyl Bromide (1.1)Room Temp.2-4High
K₂CO₃ (1.5)AcetoneAllyl Bromide (1.2)Reflux6-8Moderate-Good

Note: Yields are general estimates and can vary based on the specific substrate and reaction scale.

Subsequent Transformations: Hydrolysis and Decarboxylation

A key advantage of using β-keto esters in synthesis is the ability to readily convert the alkylated product into a ketone. This is typically achieved by hydrolysis of the ester to a β-keto acid, which then undergoes facile decarboxylation upon heating.[3][8]

Protocol 3: Hydrolysis and Decarboxylation to form a Substituted Ketone

Reaction Scheme:

Materials:

  • α-Alkylated Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20%)

  • Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Organic solvent for extraction

Procedure:

  • In a round-bottom flask, dissolve the α-alkylated β-keto ester in an aqueous solution of NaOH or KOH.

  • Heat the mixture to reflux for 2-4 hours to effect saponification (ester hydrolysis).

  • Cool the reaction mixture to room temperature and then acidify to a pH of ~1-2 with concentrated HCl or H₂SO₄.

  • Gently heat the acidic solution to 50-100 °C. Vigorous evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solvent to yield the crude ketone.

  • Purify the ketone by distillation, recrystallization, or column chromatography as appropriate.

Troubleshooting and Expert Considerations

  • Dialkylation: The mono-alkylated product still possesses an acidic α-proton, which can be removed by the base, leading to a second alkylation.[6] To minimize this, use a stoichiometric amount of the base and alkylating agent, and consider adding the alkylating agent slowly to the enolate solution.

  • O- vs. C-Alkylation: O-alkylation is a common side reaction. The choice of reaction conditions can influence the C/O alkylation ratio. Generally, less polar solvents and counterions that associate more strongly with the oxygen of the enolate favor C-alkylation.

  • Hydrolysis of the Ester: During the alkylation step, if water is present, the ester can be hydrolyzed, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

  • Purification: The purification of the final products can be achieved by standard laboratory techniques. Column chromatography is often effective for separating mono- and di-alkylated products as well as any O-alkylated byproducts.[9]

Visualizing the Workflow

Alkylation Workflow Diagram

Alkylation_Workflow Start Ethyl 3-(3,4-dimethylphenyl) -3-oxopropanoate Enolate Enolate Formation (Base, Solvent) Start->Enolate Alkylation Alkylation (Alkyl Halide) Enolate->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Alkylated_Product α-Alkylated Product Purification->Alkylated_Product

Caption: Workflow for the alkylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Attack β-Keto Ester Ar-CO-CH2-COOEt Enolate [Ar-CO-CH-COOEt]⁻ β-Keto Ester->Enolate + Base Alkylated Product Ar-CO-CHR-COOEt Enolate->Alkylated Product + R-X

Caption: Simplified mechanism of the alkylation of a β-keto ester.

References

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 25-40.
  • Tundo, P., Venturello, P., & Angeletti, E. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (GL–PTC). Journal of the Chemical Society, Perkin Transactions 1, 2159-2162.

Sources

Method

Application Note: Scalable Synthesis of CAS 72835-86-0

Topic: Scalable Synthesis Methods for CAS 72835-86-0 (Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate) Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Senior Researchers, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Methods for CAS 72835-86-0 (Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate) Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Senior Researchers, and Drug Development Professionals

Abstract & Molecule Identity

CAS Number: 72835-86-0 Chemical Name: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Synonyms: 3-(3,4-Dimethylphenyl)-3-oxopropionic acid ethyl ester; Ethyl 3,4-dimethylbenzoylacetate. Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol

Significance: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceutical ingredients, particularly substituted pyrazoles, isoxazoles, and quinolines (often kinase inhibitors or agrochemicals). Its 1,3-dicarbonyl moiety serves as a versatile electrophile for condensation reactions.

This guide outlines two scalable synthesis routes:

  • Method A (Primary Recommendation): Magnesium-Catalyzed Acylation of Malonate (High Purity, Pharma-Grade).

  • Method B (Alternative): Acylation of Ethyl Acetoacetate via Deacetylation (Cost-Optimized, Industrial Grade).

Retrosynthetic Analysis

The most robust disconnection for


-keto esters on a kilogram scale relies on the acylation of an enolate equivalent. Avoiding hazardous sodium hydride (NaH) is a primary safety objective for scale-up.

Retrosynthesis Target Target: CAS 72835-86-0 (Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate) Intermediate Acyl Donor + Enolate Equivalent Target->Intermediate C-C Bond Formation Acid 3,4-Dimethylbenzoic Acid (Starting Material) Intermediate->Acid Activation (SOCl2/CDI) Malonate Ethyl Potassium Malonate (Masked Enolate) Intermediate->Malonate Mg(II) Catalysis

Figure 1: Retrosynthetic strategy focusing on the mild Magnesium-catalyzed C-acylation pathway.

Method A: Magnesium-Catalyzed Acylation (The "Clay-Masamune" Variant)

Status: Preferred Protocol (High Purity) Scale: Gram to Multi-Kilogram Mechanism: This method utilizes neutral magnesium enolates, avoiding the use of strong bases like NaH or LDA, and preventing the self-condensation of the starting ester.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
3,4-Dimethylbenzoic Acid 1.0Substrate
1,1'-Carbonyldiimidazole (CDI) 1.1Activator (forms imidazolide)
Ethyl Potassium Malonate 1.2Nucleophile Source
Magnesium Chloride (anhydrous) 1.2Lewis Acid Catalyst
Triethylamine (TEA) 1.5Base
Acetonitrile (MeCN) -Solvent (Dry)
HCl (1M) ExcessQuench
Step-by-Step Protocol
Step 1: Activation of the Carboxylic Acid
  • Charge a dry reactor (inerted with N₂) with 3,4-Dimethylbenzoic acid (1.0 equiv) and anhydrous MeCN (5-7 volumes).

  • Add CDI (1.1 equiv) portion-wise at 0–5 °C. Note: CO₂ evolution will be vigorous. Control addition rate to manage off-gassing.

  • Stir at 20–25 °C for 1–2 hours.

    • Checkpoint: Monitor by TLC or HPLC for complete consumption of the acid and formation of the acyl imidazolide.

Step 2: Formation of the Magnesium Enolate
  • In a separate vessel, suspend Ethyl Potassium Malonate (1.2 equiv) and MgCl₂ (1.2 equiv) in MeCN (5 volumes).

    • Critical: The MgCl₂ must be anhydrous. Moisture kills the reaction.

  • Add Triethylamine (1.5 equiv) dropwise.

  • Stir the suspension at 20–25 °C for 2–3 hours. The mixture will thicken as the magnesium complex forms.

Step 3: C-Acylation and Decarboxylation
  • Transfer the activated acyl imidazolide solution (from Step 1) into the Magnesium Enolate slurry (Step 2) slowly over 30 minutes.

  • Stir at room temperature for 12–16 hours.

    • Observation: The reaction is generally mildly exothermic.

  • Quench by slowly adding 1M HCl until the pH reaches ~2–3.

    • Mechanism:[5][6][7][8] The acid quench facilitates the decarboxylation of the intermediate acylated malonate.

  • Stir vigorously for 1 hour to ensure complete decarboxylation (evolution of CO₂).

Step 4: Work-up and Purification
  • Concentrate the MeCN under reduced pressure.

  • Extract the residue with Ethyl Acetate (EtOAc) .

  • Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: The crude oil is typically >90% pure. For Pharma grade (>98%), perform a short-path vacuum distillation or recrystallization from Hexane/EtOAc if the product solidifies (melting point is low).

Method B: Acetoacetate Deacetylation (Industrial Route)

Status: Cost-Effective Alternative Scale: Metric Ton Concept: Acylation of cheap ethyl acetoacetate followed by selective cleavage of the acetyl group using ammonia.

Reaction Scheme
  • Acylation: 3,4-Dimethylbenzoyl chloride + Ethyl Acetoacetate

    
     Intermediate (2-acyl-3-ketoester).
    
  • Deacetylation: Intermediate

    
     Product + Acetamide.
    
Protocol Summary
  • Preparation: Convert 3,4-Dimethylbenzoic acid to 3,4-Dimethylbenzoyl chloride using Thionyl Chloride (SOCl₂) and catalytic DMF. Remove excess SOCl₂ via distillation.

  • Acylation:

    • Dissolve Ethyl Acetoacetate (1.0 equiv) in DCM or Toluene.

    • Add Magnesium Ethoxide (1.0 equiv) to form the Mg-chelate (exothermic).

    • Add the Acid Chloride (1.0 equiv) at 0–5 °C. Stir until conversion is complete.

  • Hydrolysis (The Critical Step):

    • Treat the reaction mixture with an aqueous solution of NH₄Cl and NH₃ (buffered to pH ~9) at 40–50 °C.

    • Selectivity: The acetyl group is sterically less hindered and more electron-deficient, leading to selective cleavage (retro-Claisen) to release the desired benzoyl acetate.

  • Isolation: Separate phases, wash organic layer, and distill.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact / Risk
Moisture Content < 0.1% (KF)High Risk: Water destroys the acyl imidazolide and the Mg-enolate, reducing yield drastically.
Temperature (Acylation) 0–25 °CHigher temperatures (>40 °C) during acylation promote O-acylation vs. C-acylation.
MgCl₂ Quality Anhydrous, PowderBeads or flakes dissolve too slowly. Use micronized anhydrous powder.
Quench pH pH 2.0–3.0If pH is too high (>5), decarboxylation is incomplete. If too low (<1), ester hydrolysis may occur.

Analytical Characterization

1. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect product to elute later than benzoic acid starting material due to increased lipophilicity.

2. NMR Specification (


H NMR, 400 MHz, CDCl

):
  • Aromatic:

    
     7.6–7.7 (m, 2H), 7.2 (d, 1H) [3,4-dimethylphenyl protons].
    
  • Methylene (Keto):

    
     3.95 (s, 2H) [Characteristic singlet for -CO-CH 
    
    
    
    -CO-]. Note: May observe enol tautomer singlet at
    
    
    ~5.6 and -OH at >12 ppm.
  • Ethyl Group:

    
     4.2 (q, 2H), 1.25 (t, 3H).
    
  • Methyls:

    
     2.3 (s, 6H).
    

Process Workflow Diagram

Workflow cluster_activation Step 1: Activation cluster_enolate Step 2: Enolate Formation cluster_coupling Step 3: Coupling & Workup Start 3,4-Dimethylbenzoic Acid + MeCN CDI_Add Add CDI (1.1 eq) 0-5°C Start->CDI_Add Imidazolide Acyl Imidazolide Solution CDI_Add->Imidazolide Mix Mix Streams Stir 12h @ RT Imidazolide->Mix Malonate Ethyl Potassium Malonate + MgCl2 + MeCN TEA_Add Add TEA (1.5 eq) 20°C Malonate->TEA_Add MgComplex Mg-Enolate Slurry TEA_Add->MgComplex MgComplex->Mix Quench Acid Quench (HCl) Decarboxylation (-CO2) Mix->Quench Isolate Phase Separation & Distillation Quench->Isolate Product Final Product CAS 72835-86-0 Isolate->Product

Figure 2: Process Flow Diagram for the Magnesium-Catalyzed Synthesis (Method A).

References

  • Clay, R. J.; et al. "Synthesis of Beta-Keto Esters from Ethyl Potassium Malonate." Synthesis, 1993 , 290.[5] (Foundational protocol for Mg-malonate acylation).

  • Brooks, D. W.; Lu, L. D.; Masamune, S. "C-Acylation under Neutral Conditions. A Scalable Procedure." Angew.[3][9] Chem. Int. Ed., 1979 , 18, 72. (Original Masamune conditions).

  • Wuts, P. G. M.; et al. "Process for the preparation of esters of beta-ketocarboxylic acids." European Patent EP0514893B1. (Describes the industrial acetoacetate/deacetylation route).

  • Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters."[3] J. Org.[3][5] Chem., 1978 , 43, 2087.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Topic: Stabilization & Process Control for -Keto Esters Ticket ID: BKE-STAB-34DM Status: Active Diagnostic Hub: The Mechanism of Failure Issue: Unintended decarboxylation resulting in the formation of 3',4'-dimethylaceto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Process Control for


-Keto Esters
Ticket ID:  BKE-STAB-34DM
Status:  Active

Diagnostic Hub: The Mechanism of Failure

Issue: Unintended decarboxylation resulting in the formation of 3',4'-dimethylacetophenone (ketone byproduct) and loss of the ester moiety.

Root Cause Analysis

The instability of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate stems from its identity as a


-keto ester . While the ester itself is thermally stable up to moderate temperatures (~100°C), the presence of trace water, acids, or bases catalyzes hydrolysis  to the corresponding 

-keto acid.

Once the


-keto acid is formed, it undergoes spontaneous thermal decarboxylation  via a six-membered cyclic transition state.[1] This is the critical failure point.
The Decarboxylation Pathway

The following diagram illustrates the cascade you must prevent. Note that Step 1 (Hydrolysis) is the rate-determining step for the overall loss of the ester, but Step 2 (Decarboxylation) is irreversible.

DecarboxylationMechanism Ester Target Molecule (Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate) Acid Intermediate (β-Keto Acid) Ester->Acid Hydrolysis (Cat. H+ or OH-, H2O) TS Cyclic Transition State (6-Membered Ring) Acid->TS Heat (Δ) Ketone Byproduct (3',4'-Dimethylacetophenone) TS->Ketone Irreversible Collapse CO2 Gas (CO2) TS->CO2 Gas Evolution

Caption: The degradation pathway.[2] Preventing Step 1 (Hydrolysis) is the primary control strategy, as the Acid intermediate (Step 2) is inherently unstable.

Troubleshooting Guide

Scenario A: "My product bubbles during acidic workup."

Diagnosis: You are likely using a strong mineral acid (HCl, H₂SO₄) to quench a basic reaction mixture (e.g., Claisen condensation). The drop in pH coupled with the heat of neutralization causes rapid hydrolysis and immediate decarboxylation. Corrective Action:

  • Switch Quench Reagent: Use Glacial Acetic Acid or Saturated Aqueous Ammonium Chloride (NH₄Cl) instead of HCl.

  • Temperature Control: Perform the quench at 0°C to -10°C .

  • Buffer: Maintain the aqueous phase pH between 5 and 7. Avoid pH < 3.

Scenario B: "Yield drops significantly after distillation."

Diagnosis: Thermal stress during purification. The boiling point of benzoylacetate derivatives is high (>265°C at atm), requiring prolonged heating which activates the decarboxylation pathway. Corrective Action:

  • High Vacuum Essential: Do not attempt distillation above 0.5 mmHg. The bath temperature should never exceed 120°C.

  • Alternative Purification: If the compound is not volatile enough, switch to Flash Column Chromatography (See Protocol 2).

  • Acid Removal: Ensure all traces of acid are removed (bicarbonate wash) before heating, as acid traces catalyze degradation.

Scenario C: "The compound degrades in storage."

Diagnosis: Hydrolysis due to atmospheric moisture. Corrective Action:

  • Desiccation: Store over activated 4Å molecular sieves.

  • Inert Atmosphere: Flush headspace with Argon or Nitrogen.

  • Temperature: Store at -20°C.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to wash the organic layer? A: Use with extreme caution. While removing acids is good, strong bases like NaOH can induce saponification (ester hydrolysis) if contact time is long. Use Saturated Sodium Bicarbonate (NaHCO₃) instead; it is basic enough to neutralize acids but too weak to rapidly hydrolyze the ester at room temperature.

Q: Why does the 3,4-dimethyl substitution matter? A: The electron-donating methyl groups on the phenyl ring increase the electron density of the ketone carbonyl. While this makes the ketone slightly less electrophilic, it does not significantly protect the ester from hydrolysis. Treat this molecule with the same care as unsubstituted ethyl benzoylacetate.

Q: I see two spots on TLC that merge. What is happening? A: This is likely Keto-Enol Tautomerism , not degradation.


-keto esters exist in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding). This is normal. Degradation would show a distinct spot for the ketone (3',4'-dimethylacetophenone) which has a significantly different Rf.

Experimental Protocols

Protocol 1: Safe Workup for Claisen Condensation

Context: Isolating the product after reacting 3,4-dimethylacetophenone with diethyl carbonate.

  • Cooling: Cool the reaction mixture (containing the enolate) to -10°C .

  • Quenching: Slowly add a mixture of Glacial Acetic Acid (1.1 eq) and Ice. Do not dump the reaction into HCl.

    • Why? Acetic acid protonates the enolate to form the

      
      -keto ester but is not strong enough to catalyze rapid hydrolysis.
      
  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.

  • Washing (Critical):

    • Wash 1: Cold water.

    • Wash 2: Saturated NaHCO₃ (cold) to remove excess acetic acid.

    • Wash 3: Brine.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid acidic drying agents like some silica gels).

  • Concentration: Rotary evaporate at <40°C bath temperature.

Protocol 2: Purification Decision Tree

Use this logic flow to determine the safest purification method.

PurificationLogic Start Crude Product CheckPurity Check Purity (NMR/TLC) Start->CheckPurity HighPurity >90% Pure? CheckPurity->HighPurity DistillQ Is it heat stable at <100°C (0.1 mmHg)? HighPurity->DistillQ No (Oil) MethodC Method C: Recrystallization (If solid at low T) HighPurity->MethodC Yes (Solidify) MethodA Method A: Flash Chromatography (Silica, Hexane/EtOAc) *Add 1% Et3N to neutralize silica* DistillQ->MethodA No / Unsure MethodB Method B: Kugelrohr Distillation (High Vac, Short Path) DistillQ->MethodB Yes

Caption: Decision matrix for purification. Chromatography is generally safer for this derivative than distillation.

Data Table: Solvent & Stability Compatibility
Solvent SystemSuitabilityNotes
Ethanol/Methanol Avoid Can cause transesterification or nucleophilic attack at high T.
Toluene Excellent Good for azeotropic removal of water; non-protic.
Diethyl Ether Good Low boiling point allows removal without thermal stress.
Water (Neutral) Poor Causes hydrolysis over time.
Water (Acidic pH <3) Critical Failure Rapid decarboxylation.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • BenchChem Technical Support. Preventing Decarboxylation of Beta-Keto Acids During Analysis. Link (General handling of unstable keto-acid derivatives).

  • Organic Chemistry Portal. Claisen Condensation & Stability. Link (Synthesis context).

  • Reeves, J. T., et al. "General Method for the Synthesis of Trifluoromethyl Ketones."[3] J. Org.[3][4] Chem., 2008, 73, 9476.[3] (Cites acid-catalyzed decarboxylation risks).

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. Link (Mechanistic visualization).

Sources

Optimization

Technical Support Center: Optimizing Enolate Formation for Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Welcome to the technical support center for the synthesis and application of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this β-keto ester. Here, we address common challenges and provide in-depth, evidence-based solutions for optimizing its enolate formation, a critical step in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My enolate formation is sluggish or incomplete. What are the likely causes?

A1: Incomplete enolate formation is a frequent issue stemming from an inappropriate choice of base or suboptimal reaction conditions. Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, being a β-keto ester, has α-protons that are significantly more acidic than those of simple ketones or esters.[1][2] However, complete deprotonation still requires careful selection of the base.

  • Insufficient Base Strength: The pKa of the α-protons in β-keto esters is typically around 11.[2][3] To ensure complete and irreversible enolate formation, you should use a base whose conjugate acid has a much higher pKa.[4] While alkoxides like sodium ethoxide can deprotonate β-keto esters, the equilibrium may not fully favor the enolate.[5] For quantitative enolate formation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are recommended.[1][4]

  • Reversibility Issues: Using a base with a pKa close to that of the β-keto ester can lead to a reversible reaction, resulting in an equilibrium mixture of the starting material and the enolate. This can be problematic for subsequent reactions that require a high concentration of the enolate.

  • Protic Solvents: The presence of protic solvents, such as water or alcohols, can protonate the enolate, shifting the equilibrium back to the starting material.[6][7] It is crucial to use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[1][7]

Q2: I am observing side reactions, such as self-condensation. How can I minimize these?

A2: Self-condensation, a Claisen-type reaction in this case, occurs when the generated enolate attacks the carbonyl group of the unreacted starting material.[8][9] This is more prevalent when enolate formation is slow or incomplete.

  • Rapid and Quantitative Deprotonation: The key to preventing self-condensation is to generate the enolate quickly and completely.[10] Using a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) ensures that the starting material is fully converted to the enolate before it has a chance to react with itself.[10][11][12]

  • Order of Addition: Always add the β-keto ester to the solution of the base, not the other way around. This ensures that the base is always in excess, promoting rapid deprotonation.

  • Temperature Control: Low temperatures (-78 °C is common) slow down the rate of all reactions, including the undesired self-condensation.[10][11][13] This provides a larger window to form the enolate and add the electrophile before side reactions occur.

Q3: How do I choose the right base for my specific application?

A3: The choice of base depends on whether you need kinetic or thermodynamic control over your reaction, as well as the nature of your subsequent steps.

  • For Kinetic Control: To form the less substituted (kinetic) enolate rapidly and irreversibly, a strong, sterically hindered base like LDA is the gold standard.[6][10][11][12] This is often preferred when you want to avoid potential side reactions or have a specific regioselectivity in mind for unsymmetrical ketones (though less of a concern for your specific molecule).

  • For Thermodynamic Control: If you desire the more stable (thermodynamic) enolate, a weaker base like sodium hydride (NaH) or an alkoxide (e.g., NaOEt) at room temperature or higher can be used.[6][11] These conditions allow for equilibration, leading to the formation of the most stable enolate.

  • Compatibility with Electrophiles: Consider the compatibility of the base with your electrophile. For instance, if you are performing an alkylation with a sensitive alkyl halide, it's crucial to have fully formed the enolate before adding the electrophile to avoid direct reaction between the base and the halide.[14][15]

Base pKa of Conjugate Acid Typical Conditions Control Notes
Lithium Diisopropylamide (LDA)~36-78 °C, THFKineticStrong, bulky, non-nucleophilic. Ideal for rapid and complete enolate formation.[4][12][16]
Sodium Hydride (NaH)>450 °C to RT, THFThermodynamicStrong, non-nucleophilic. Reaction can be slower due to heterogeneity.[1][4]
Sodium Ethoxide (NaOEt)~16RT, EthanolThermodynamicWeaker base, leads to an equilibrium mixture.[5][11]
Q4: What is the optimal solvent and temperature for enolate formation of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate?

A4: The optimal conditions depend on the desired outcome.

  • Solvent: Aprotic solvents are essential to avoid protonating the enolate.[7] Tetrahydrofuran (THF) is the most common and versatile choice due to its ability to dissolve many organic compounds and its compatibility with strong bases like LDA and NaH.[1] Diethyl ether is another suitable option.

  • Temperature for Kinetic Control: For kinetic enolate formation using LDA, a low temperature of -78 °C is standard.[10][11] This is conveniently achieved with a dry ice/acetone bath and helps to prevent side reactions.

  • Temperature for Thermodynamic Control: For thermodynamic enolate formation, higher temperatures, from 0 °C to room temperature, are typically employed.[6][11] This allows the system to reach equilibrium and form the most stable enolate.

Q5: My subsequent reaction with the enolate is giving low yields. What should I troubleshoot?

A5: Low yields in the subsequent reaction can be due to several factors related to the enolate itself or the reaction conditions.

  • Incomplete Enolate Formation: As discussed in Q1, ensure you are using the right base and conditions to generate a high concentration of the enolate.

  • Enolate Stability: Enolates are reactive intermediates and can degrade over time, especially at higher temperatures. It is best to use the freshly prepared enolate immediately in the next step.

  • Electrophile Reactivity: The electrophile you are using might be too unreactive or sterically hindered to react efficiently with the enolate.

  • Hard vs. Soft Electrophiles: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[5] Hard electrophiles tend to react at the oxygen (O-alkylation), while soft electrophiles favor reaction at the carbon (C-alkylation).[5] For most applications, C-alkylation is the desired pathway. If you are observing O-alkylation, consider using a softer electrophile or changing the counter-ion of the enolate.

Troubleshooting Guides

Problem: Inconsistent reaction outcomes.
Possible Cause Troubleshooting Step
Moisture in reagents or glassware Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
Inaccurate temperature control Use a calibrated thermometer and a reliable cooling bath. Maintain a consistent temperature throughout the enolate formation and subsequent reaction.
Impure starting materials Purify the Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate if necessary. Ensure the base is of high purity and titrated if it is a solution (e.g., n-BuLi used to make LDA).
Problem: Formation of multiple products.
Possible Cause Troubleshooting Step
Mixture of kinetic and thermodynamic control For kinetic control, use a strong, bulky base like LDA at -78 °C and short reaction times.[10][11] For thermodynamic control, use a weaker base at a higher temperature for a longer duration to allow for equilibration.[6][11]
Polyalkylation Use a slight excess of the enolate relative to the electrophile to minimize the chance of the mono-alkylated product reacting again. Add the electrophile slowly to the enolate solution.
Side reactions with the solvent Ensure the chosen solvent is unreactive under the basic conditions. Ethereal solvents like THF are generally safe.

Experimental Protocols

Protocol 1: Kinetic Enolate Formation using LDA

This protocol is designed for rapid and quantitative formation of the lithium enolate, suitable for subsequent reactions with electrophiles where high reactivity and minimization of side reactions are critical.

  • Preparation of LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF. Cool the flask to -78 °C. Add diisopropylamine (1.05 eq) via syringe. Slowly add n-butyllithium (1.0 eq) dropwise while maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Subsequent Reaction: The freshly prepared enolate solution is now ready for the addition of an electrophile.

Protocol 2: Thermodynamic Enolate Formation using NaH

This protocol is suitable for applications where the more stable sodium enolate is desired.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add a dispersion of sodium hydride (1.1 eq) in mineral oil. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Subsequent Reaction: The resulting solution/suspension of the sodium enolate is ready for the next step.

Visualizing Enolate Formation

Diagram: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Pathway Start Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Kinetic Kinetic Enolate (Less Stable) Start->Kinetic LDA, -78°C (Fast, Irreversible) Thermodynamic Thermodynamic Enolate (More Stable) Start->Thermodynamic NaH, RT (Slow, Reversible) Kinetic->Thermodynamic Equilibration (Higher Temp) G Start Low Yield in Subsequent Reaction Q1 Is enolate formation complete? Start->Q1 A1_Yes Check Electrophile/Conditions Q1->A1_Yes Yes A1_No Optimize Deprotonation (Stronger Base, Anhydrous Conditions) Q1->A1_No No Q2 Is electrophile reactive enough? A1_Yes->Q2 A2_Yes Consider O- vs C-alkylation Q2->A2_Yes Yes A2_No Use a more reactive electrophile Q2->A2_No No Q3 Is O-alkylation observed? A2_Yes->Q3 A3_Yes Change counter-ion or use a softer electrophile Q3->A3_Yes Yes A3_No Investigate other side reactions Q3->A3_No No

Caption: A logical troubleshooting guide for low-yield reactions involving the enolate.

References

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]

  • JoVE. (2023, April 30). Regioselective Formation of Enolates. [Link]

  • Neuman, R. C. Reactions of Enolate Ions and Enols. [Link]

  • eGyanKosh. ENOLATES. [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.1: Reactions of Enols and Enolates. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. [Link]

  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?[Link]

  • West, F. G. CH 18: ENOLATES:NOTES. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • University of Oxford. III Enolate Chemistry. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. [Link]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 205-223. [Link]

  • University of Wisconsin-Madison. Chapter 21: Ester Enolates. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PrepChem.com. Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)-3-oxopropanoate. [Link]

  • Autechaux, A. (2026, February 17). Exploring the Synthesis and Applications of Ethyl 3-amino-3-oxopropanoate. [Link]

  • Fiveable. (2025, August 15). β-keto esters Definition. [Link]

  • Organic Lecture Series. Enolate Anions and Enamines. [Link]

  • Chem Help ASAP. (2019, November 4). common bases for deprotonating ketones to make enolates. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Jasperse, C. Chapter 22 (Enolate Chemistry) Reaction Summary. [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • University of California, Irvine. Enols and Enolates. [Link]

  • Jack Westin. Enolates - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.3 Enolates. [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate. [Link]

  • Bruice, P. Y. Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Under Basic Conditions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This document provides in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This document provides in-depth, experience-driven insights into the stability of this β-keto ester under basic conditions, offering troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate under basic conditions is giving low yields or multiple products. What are the primary degradation pathways I should be concerned about?

A1: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, like other β-keto esters, is susceptible to several base-mediated degradation pathways that can significantly impact your reaction outcomes. The primary concerns are:

  • Hydrolysis (Saponification): This is the most common degradation pathway. Under basic conditions, the ester functional group is hydrolyzed to a carboxylate salt.[1][2] This process is generally irreversible because the resulting carboxylate is resistant to nucleophilic attack by the alcohol byproduct.[2] The ultimate product, after an acidic workup, would be 3-(3,4-dimethylphenyl)-3-oxopropanoic acid.

  • Retro-Claisen (Deacylation): This is a carbon-carbon bond cleavage reaction that reverts the β-keto ester to simpler starting materials.[3] In this case, the molecule can cleave to form an ester (ethyl acetate) and a ketone (3,4-dimethylacetophenone) fragment. This is particularly prevalent under strongly basic conditions.[3]

  • Self-Condensation: The active methylene group in β-keto esters is acidic and can be deprotonated by a base to form a stable enolate.[4][5] This enolate can then act as a nucleophile and attack another molecule of the β-keto ester, leading to oligomeric side products. This is more likely to occur at higher concentrations.[6]

Q2: How does the choice of base affect the stability of my β-keto ester?

A2: The strength and nucleophilicity of the base are critical factors.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These bases readily promote hydrolysis (saponification) of the ester group.[7][8] While effective for intentionally hydrolyzing the ester, they can be detrimental if the ester functionality is desired in the final product.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): These bases are preferable when the goal is to deprotonate the α-carbon to form an enolate for subsequent reactions, such as alkylation.[4] However, even with these bases, care must be taken to control temperature and reaction time to minimize side reactions like self-condensation.

  • Weaker Bases (e.g., Na2CO3, Et3N): These are generally less likely to cause rapid degradation but may not be effective for reactions requiring complete enolate formation. Their suitability depends on the specific transformation you are trying to achieve.

Q3: I suspect my compound is degrading. How can I monitor the stability of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate in my reaction?

A3: A time-course analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the most effective way to monitor the stability.[9][10]

Protocol for Stability Monitoring:

  • Set up your reaction under the desired basic conditions.

  • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a solution that neutralizes the base (e.g., a dilute solution of a weak acid like acetic acid). This will halt any further degradation.[3]

  • Analyze the quenched samples by HPLC or GC. Monitor for the disappearance of the starting material peak and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of desired product Degradation of starting material Confirm the stability of the β-keto ester under your reaction conditions using a small-scale test reaction and HPLC/GC analysis.
Inactive base Use a fresh, properly stored base. For example, NaH can become inactive if exposed to moisture.[6]
Insufficiently strong base If enolate formation is required, consider a stronger base like Lithium diisopropylamide (LDA).[4]
Formation of 3-(3,4-dimethylphenyl)-3-oxopropanoic acid Ester hydrolysis (saponification) Use a non-nucleophilic base (e.g., NaH, LDA) and anhydrous conditions. If a weaker base is sufficient, consider options like DBU or a hindered alkoxide.
Formation of 3,4-dimethylacetophenone and ethyl acetate Retro-Claisen condensation Avoid strongly basic conditions and elevated temperatures.[3] Use the minimum effective concentration of base.
Presence of high molecular weight impurities Self-condensation Run the reaction at a lower temperature and in a more dilute solution.[6] Consider adding the β-keto ester slowly to the base to maintain a low instantaneous concentration of the enolate.
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of a generic β-keto ester under basic conditions.

G cluster_main Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate cluster_hydrolysis Hydrolysis (Saponification) cluster_retro Retro-Claisen Condensation cluster_self Self-Condensation BKE Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Hydrolysis_Product 3-(3,4-dimethylphenyl)-3-oxopropanoic acid salt BKE->Hydrolysis_Product  OH⁻, H₂O Retro_Product1 3,4-Dimethylacetophenone BKE->Retro_Product1  Strong Base (e.g., NaOEt) Self_Condensation_Product Oligomeric Side Products BKE->Self_Condensation_Product  Base (Enolate Formation) Retro_Product2 Ethyl acetate

Caption: Major degradation pathways for β-keto esters in basic media.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Alkylation

This protocol is designed to minimize degradation while performing an alkylation reaction.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a non-nucleophilic base (e.g., 1.1 equivalents of NaH, 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., 1.05 equivalents of an alkyl halide) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Controlled Saponification

This protocol describes the intentional hydrolysis of the ester.

  • Reaction Setup: Dissolve Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (1.0 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of NaOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute HCl until the pH is ~2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude β-keto acid. Note that β-keto acids can be unstable and may decarboxylate upon heating.[11]

Troubleshooting Workflow

G Start Low Yield or Multiple Products Observed CheckStability Run a small-scale stability test (HPLC/GC monitoring) Start->CheckStability Degradation Is significant degradation observed? CheckStability->Degradation NoDegradation Are other reaction parameters optimal? (e.g., reagent purity, stoichiometry) Degradation->NoDegradation No AdjustConditions Adjust reaction conditions: - Lower temperature - Use non-nucleophilic base - Shorter reaction time - Anhydrous conditions Degradation->AdjustConditions Yes OptimizeParameters Optimize other parameters: - Use fresh reagents - Verify stoichiometry NoDegradation->OptimizeParameters No ReRun Re-run reaction with optimized conditions NoDegradation->ReRun Yes AdjustConditions->ReRun OptimizeParameters->ReRun

Sources

Optimization

Technical Support Center: Purification Protocols for 3,4-Dimethylbenzoyl Chloride

Topic: Removal of unreacted 3,4-dimethylbenzoyl chloride from reaction mixtures. Ticket ID: CHEM-SUP-34DMBC-001 Status: Active User Level: Advanced (Research/Process Chemistry)[1] Diagnostic & Triage: Is it actually ther...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 3,4-dimethylbenzoyl chloride from reaction mixtures. Ticket ID: CHEM-SUP-34DMBC-001 Status: Active User Level: Advanced (Research/Process Chemistry)[1]

Diagnostic & Triage: Is it actually there?

Before attempting removal, confirm the presence of the impurity. Acid chlorides are moisture-sensitive and often hydrolyze on the TLC plate, leading to false negatives or confusing streaks.

Q: How do I definitively visualize 3,4-dimethylbenzoyl chloride on TLC? A: Do not spot the crude reaction mixture directly. The silica gel contains water that will hydrolyze the chloride to 3,4-dimethylbenzoic acid immediately.

  • The "Mini-Workup" Technique: Take a 10

    
    L aliquot of your reaction mixture and quench it into a vial containing 100 
    
    
    
    L of Methanol (MeOH).
  • Result: This converts the acid chloride into methyl 3,4-dimethylbenzoate .[1]

  • Visualization: Spot this quenched solution. The methyl ester is stable, moves distinctly higher than the acid (less polar), and is UV active. If this spot is present, you have unreacted acid chloride.[1][2]

Removal Workflows

Method A: The Hydrolytic Workup (Standard Protocol)

Best for: Stable products (amides, esters) that can withstand mild aqueous base.

The Challenge: 3,4-dimethylbenzoic acid (the hydrolysis product) is significantly more lipophilic than unsubstituted benzoic acid due to the two methyl groups. A simple water wash is insufficient ; the acid will partition back into the organic layer. You must drive the equilibrium to the carboxylate salt.

Protocol:

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous

    
     .
    
    • Caution: Gas evolution (

      
      ) will occur.[1][3]
      
  • Hydrolysis Interval: Stir biphasically for 15–30 minutes.

    • Why? The 3,4-dimethyl substitution adds electron density to the ring, slightly stabilizing the carbonyl carbon and slowing the rate of hydrolysis compared to electron-deficient analogs (e.g., nitrobenzoyl chloride). Time is required to ensure complete conversion to the acid.[4]

  • pH Check (Critical): Check the aqueous layer pH. It must be >8. If not, add small amounts of 1M NaOH (if product tolerates) or more bicarbonate.[1]

  • Separation: Extract the organic layer.[1] The 3,4-dimethylbenzoate anion will remain in the aqueous phase.

  • Validation: Run the "Mini-Workup" TLC (from Section 1) on the organic layer.[1] The methyl ester spot should be absent.

Method B: Solid-Phase Scavenging (High Sensitivity)

Best for: Acid-sensitive products or parallel synthesis (library generation) where liquid-liquid extraction is tedious.[1]

The Logic: Use a polymer-supported amine (PSA) to react with the acid chloride.[1][5] The resulting amide is covalently bound to the solid bead, which is removed via filtration.

Protocol:

  • Selection: Use a Trisamine resin (e.g., PS-Trisamine) or Aminomethyl polystyrene.[1]

  • Stoichiometry: Add 2.0 – 3.0 equivalents of resin relative to the estimated excess acid chloride.[1]

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. The filtrate contains your pure product.

Method C: Solution-Phase "Catch & Release"

Best for: Large scale reactions where resin cost is prohibitive.[1]

The Logic: React the excess acid chloride with a low-molecular-weight amine that contains a solubilizing handle (e.g., a tertiary amine), rendering the byproduct easily removable via acidic wash.

Protocol:

  • Quench: Add 0.5 eq (relative to starting acid chloride) of 3-(Dimethylamino)-1-propylamine (DMAPA) .

  • React: Stir for 15 minutes. The DMAPA reacts with the acid chloride to form a basic amide.

  • Wash: Wash the organic layer with dilute HCl (1M) or citric acid (10%).[1]

  • Result: The basic amide byproduct becomes protonated and moves into the aqueous layer.[1]

Decision Logic & Mechanism

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability and scale.

Chemical Mechanism of Method A (Hydrolysis)

Figure 2: The hydrolysis pathway requires high pH to force the lipophilic 3,4-dimethylbenzoic acid into the aqueous phase.[1]

Comparative Data

FeatureMethod A: Hydrolysis Method B: Resin Scavenging Method C: DMAPA Quench
Cost Low (Bicarbonate)High (Resins)Moderate (Amine reagent)
Time 30–45 mins1–2 hours30 mins
Scalability ExcellentPoor (Cost prohibitive)Good
Product Loss Risk of hydrolysis if sensitiveMinimalMinimal
Key Risk Incomplete extraction of lipophilic acidMechanical degradation of beadsExcess amine remaining

FAQ: Troubleshooting Common Issues

Q: I washed with water, but the impurity is still there. A: As noted in the "Expertise" section, 3,4-dimethylbenzoic acid is lipophilic.[1] At neutral pH (water wash), it remains protonated and stays in the organic layer (DCM or EtOAc). You must use a basic wash (NaHCO3 or NaOH) to deprotonate it into the water-soluble salt.[1][2]

Q: The reaction mixture turned into an emulsion during the bicarbonate wash. A: This is common with benzoyl derivatives.[1]

  • Fix: Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Fix: Filter the biphasic mixture through a pad of Celite; fine precipitates often stabilize emulsions.[1]

Q: Can I just distill it off? A: 3,4-dimethylbenzoyl chloride has a boiling point of ~112°C at reduced pressure (approx 10-15 mmHg) [1].[1] Unless your product has a significantly different boiling point (>40°C difference), distillation may lead to co-distillation or thermal decomposition.[1] Hydrolysis or scavenging is safer for purity.[1]

References

  • PubChem. (2025).[1] 3,4-Dimethylbenzoyl chloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Biotage. (2006).[1][6] Solid-Supported Reagents and Scavengers: Application Guide. [Link][1]

Sources

Troubleshooting

Technical Support Center: Stabilizing Your Research - A Guide to the Storage and Handling of Benzimidazole Derivatives

A Note on CAS 72835-86-0: Publicly available information directly corresponding to CAS 72835-86-0 is limited. However, the nature of inquiries regarding its degradation and storage strongly suggests it is a complex organ...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 72835-86-0: Publicly available information directly corresponding to CAS 72835-86-0 is limited. However, the nature of inquiries regarding its degradation and storage strongly suggests it is a complex organic molecule, likely a benzimidazole derivative, a class of compounds prevalent in pharmaceutical research and development. This guide has been developed by leveraging established scientific principles and literature on the stability and handling of benzimidazole-based compounds to provide a robust framework for researchers working with similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a solid benzimidazole compound?

A1: For optimal stability, solid benzimidazole derivatives should be stored in a cool, dry, and dark environment.[1][2][3] Specifically, we recommend:

  • Temperature: Refrigeration at 2-8°C is often recommended for long-term storage.[3] For shorter periods, storage at a controlled room temperature (20-25°C) may be acceptable, but it is crucial to minimize temperature fluctuations.

  • Humidity: The compound should be stored in a desiccated environment to prevent hydrolysis. Using a desiccator or storing with a desiccant is highly advisable. Keep the container tightly sealed to protect from atmospheric moisture.[2]

  • Light: Benzimidazole derivatives can be susceptible to photolytic degradation.[4] Always store the compound in a light-resistant container, such as an amber vial, and in a dark location like a cabinet or drawer.

Q2: How should I store solutions of my benzimidazole compound?

A2: The stability of a benzimidazole derivative in solution is highly dependent on the solvent and the pH.

  • Solvent Selection: Use high-purity, anhydrous solvents. For many benzimidazoles, solvents like acetonitrile or methanol are suitable for creating stock solutions.[5][6] It is essential to ensure the solvent is free of impurities that could catalyze degradation.

  • pH Considerations: The pH of the solution can significantly impact stability. Some benzimidazoles are more stable in acidic conditions.[5][6] It is recommended to perform preliminary stability studies in your chosen buffer system.

  • Storage: Frozen storage (at -20°C or -80°C) is generally recommended for long-term stability of stock solutions. For daily use, refrigerating at 2-8°C may be sufficient, but stability should be verified. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into single-use volumes is a best practice.

Q3: My compound has changed color. What does this mean?

A3: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to oxidation or photodecomposition. If you observe a color change, it is crucial to reassess the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.[7]

Troubleshooting Guide: Addressing Common Stability Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in an assay Compound degradation due to improper storage or handling.1. Verify the storage conditions of your solid compound and solutions. 2. Prepare fresh solutions from a new stock of the solid compound. 3. Assess the purity of your compound using HPLC to check for degradation products.[5][6][7]
Appearance of new peaks in HPLC analysis Degradation of the parent compound.1. Identify the degradation pathway (hydrolysis, oxidation, photolysis) through forced degradation studies.[4] 2. Optimize storage conditions to mitigate the identified degradation pathway (e.g., protect from light, store under inert gas).
Poor solubility of the compound The compound may have degraded into less soluble impurities.1. Confirm the purity of the compound. 2. If degradation is confirmed, obtain a fresh, high-purity lot of the compound.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., cell culture media, buffer).1. Perform a time-course stability study of the compound in your experimental medium. 2. Analyze samples at different time points by HPLC to determine the rate of degradation. 3. If unstable, consider preparing fresh solutions immediately before each experiment or adjusting the formulation.

Understanding Degradation Pathways

Benzimidazole derivatives can degrade through several mechanisms. Understanding these pathways is key to preventing compound loss.[4]

  • Hydrolysis: The benzimidazole ring can be susceptible to cleavage in the presence of water, especially at extreme pH values.

  • Oxidation: The molecule may be sensitive to atmospheric oxygen or reactive oxygen species, leading to the formation of N-oxides or other oxidation products.[8]

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to induce degradation, leading to the formation of various photoproducts.[4]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound and to develop a stability-indicating analytical method.[4]

Objective: To identify potential degradation products and pathways for a benzimidazole derivative under various stress conditions.

Materials:

  • Benzimidazole compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector and a C18 column[7]

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks (degradation products).

    • Determine the percentage of degradation under each condition.

Visualization of Workflows and Pathways

G cluster_0 Stability Assessment Workflow A Obtain High-Purity Compound B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Conduct Long-Term & Accelerated Stability Studies C->D E Analyze Data & Establish Storage Conditions and Shelf-Life D->E

Caption: Experimental workflow for assessing compound stability.

G cluster_1 Potential Degradation Pathways Parent Benzimidazole Derivative Hydrolysis Hydrolytic Degradants (e.g., ring opening) Parent->Hydrolysis H₂O / pH Oxidation Oxidative Degradants (e.g., N-oxides) Parent->Oxidation O₂ / H₂O₂ Photolysis Photolytic Degradants Parent->Photolysis Light / UV

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

[1] Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: CAS 72835-86-0 | -Keto Ester Tautomerism & Structural Assignment[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: CAS 72835-86-0 |


-Keto Ester Tautomerism & Structural Assignment[1]

Strategic Overview

In drug development, Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate serves as a critical scaffold for synthesizing heterocycles (e.g., quinolines, pyrazoles) and pharmaceutical intermediates.[1] Unlike simple esters, this molecule exhibits keto-enol tautomerism , a dynamic equilibrium that complicates routine QC analysis and yield calculations.[1][2]

This guide compares two analytical approaches:

  • Standard QC Method (

    
    ):  Prioritizes resolution and keto-form quantification.[1][2]
    
  • Structural Insight Method (DMSO-

    
    ):  Prioritizes tautomeric characterization and exchangeable proton detection.[1][2]
    
The Core Challenge: Tautomeric Equilibrium

The


-keto ester moiety exists as a mixture of a keto  form (dicarbonyl) and an enol  form (stabilized by intramolecular hydrogen bonding).[1][3] Misinterpreting the enol signals as impurities is a common error in early-stage development.[1]

Comparative Methodology: Solvent Selection

The choice of deuterated solvent is not merely logistical; it fundamentally alters the observed species.

FeatureMethod A: Chloroform-

(

)
Method B: DMSO-

Primary Utility Purity assay, routine ID.[1]Tautomeric ratio study, H-bonding analysis.[1][2][4]
Keto:Enol Ratio Heavily favors Keto (>90%).[1][2]Shifts equilibrium; stabilizes Enol via H-bonding.[2][5]
Exchangeable Protons Enol -OH often broad/invisible.[1]Enol -OH distinct (downfield).[1][2]
Resolution High (sharp peaks).[1]Moderate (viscosity broadening).[1][2]
Water Signal ~1.56 ppm (usually non-interfering).[1][2]~3.33 ppm (can obscure

-methylene).[1][2]

Experimental Protocol

Reagents & Preparation[1][2][6][7]
  • Analyte: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (>98% purity).[1][6]

  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1][2]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Workflow (Self-Validating System)
  • Massing: Weigh 10-15 mg of sample. Why? High concentration improves the signal-to-noise ratio for the minor enol tautomer.

  • Solvation: Add 0.6 mL of solvent (

    
     or DMSO-
    
    
    
    ). Invert gently; do not vortex vigorously to avoid introducing excess
    
    
    (paramagnetic broadening).[1]
  • Equilibration: Allow sample to sit for 10 minutes. Critical: Tautomeric equilibrium is temperature and solvent-dependent.[1] Immediate acquisition may yield non-steady-state ratios.[1][2]

  • Acquisition:

    • Pulse Angle:

      
       (ensures accurate integration).[1][2]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for quantitative integration of aromatic vs. methyl protons).[1][2]
    • Scans: 16 (Routine) or 64 (for Enol detection).

Spectral Analysis & Assignment

The Aromatic Region (The Fingerprint)

The 3,4-dimethyl substitution provides a specific splitting pattern (1,2,4-trisubstituted benzene).[1]

  • H-2 (Ortho to Carbonyl): Appears as a broad singlet or doublet with fine splitting (

    
    ) due to meta-coupling.[1] It is the most deshielded aromatic proton due to the anisotropy of the carbonyl.
    
  • H-6 (Ortho to Carbonyl): Appears as a doublet of doublets (

    
    , 
    
    
    
    ).[1]
  • H-5 (Meta to Carbonyl): Appears as a doublet (

    
    , 
    
    
    
    ).[1]
Comparative Spectral Data Table

Note: Chemical shifts (


) are representative approximations based on substituent effects and similar 

-keto ester analogs.
MoietyProton TypeMult.[1][2][4][7][8][9][10][11][12]

(ppm) in


(ppm) in DMSO-

Mechanistic Insight
Enol -OH Hydroxyls (br)12.5 - 12.812.6 - 12.9Intramolecular H-bond (chelation) causes extreme deshielding.
Aromatic Ar-H (H-2)d/s7.707.75Anisotropic deshielding by C=O.[1][2]
Aromatic Ar-H (H-6)dd7.627.68Ortho coupling to H-5; Meta to H-2.[1]
Aromatic Ar-H (H-5)d7.207.25Shielded relative to H-2/H-6.[1]
Enol =CH- Vinyl Methines5.605.85Characteristic of the enol tautomer.[1]
Ester

q4.214.15Diastereotopic effect usually negligible here.[1]
Keto -CH2-

-Methylene
s3.954.05Major Species. Flanked by two carbonyls.[1]
Ar-CH3 Methylss (2x)2.30 - 2.322.28 - 2.30Two distinct singlets (3-Me and 4-Me).[1]
Ester

t1.251.18Classic triplet (

).[1]

Quantitative Analysis: Tautomeric Ratio

For drug development, knowing the precise enol content is vital for reaction stoichiometry (e.g., deprotonation with bases like NaH).[2]

Calculation Logic

To determine the molar percentage of the enol form (


), integrate the Keto 

-methylene signal (

) and the Enol vinyl methine signal (

).[1]

[1]
  • Correction Factor: We multiply

    
     by 2 because the vinyl signal represents 1 proton , while the keto methylene signal represents 2 protons .[1]
    
Experimental Observation
  • In

    
    :  Expect 5–8% Enol content.[2]
    
  • In DMSO-

    
    :  Enol content may vary; while polar solvents usually favor the keto form, DMSO can stabilize the enol via intermolecular H-bonding, though the intramolecular bond of the enol is very strong.[1]
    

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this compound, ensuring data integrity.

NMR_Analysis_Workflow Start Sample: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3_Path Path A: CDCl3 (Routine QC) Solvent_Choice->CDCl3_Path High Res / Standard DMSO_Path Path B: DMSO-d6 (Structural/Tautomer Study) Solvent_Choice->DMSO_Path Exchangeables / H-Bonding Acquisition Acquire 1H NMR (d1 > 5s, 30° Pulse) CDCl3_Path->Acquisition DMSO_Path->Acquisition Process_Aromatic Analyze Aromatic Region (7.2 - 7.8 ppm) Confirm 1,2,4-Substitution Acquisition->Process_Aromatic Check_Tautomer Check Tautomer Regions Vinyl H (~5.6 ppm) vs Keto CH2 (~3.95 ppm) Process_Aromatic->Check_Tautomer Calculation Calculate % Enol Content Apply Integration Factors Check_Tautomer->Calculation QC_Pass Valid Certificate of Analysis Calculation->QC_Pass

Caption: Step-by-step logic flow for validating structure and quantifying tautomeric ratios.

References

  • National Institutes of Health (NIH). (2024).[1] An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2][9] Ethyl 3-(4-methylphenyl)-3-oxopropanoate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • University of Colorado. (n.d.).[1] NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link][1]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, comparing the industry-standard C18 stationary phase with a Phenyl-Hexyl phase to achieve optimal separation of the active pharmaceutical ingredient (API) from its potential impurities.

Introduction: The Analytical Imperative

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is a β-keto ester whose purity is critical for the efficacy and safety of the final drug product. Even trace impurities can have significant impacts on downstream reactions and the toxicological profile of the API. Therefore, a robust, selective, and validated HPLC method is not merely a quality control requirement but a cornerstone of process understanding and regulatory compliance. This guide will compare two distinct reversed-phase HPLC approaches, providing the experimental data and scientific reasoning necessary for researchers to select and adapt these methods for their specific needs.

PART 1: Foundational Strategy and Analyte Characterization

A successful HPLC method begins with a thorough understanding of the target analyte.

Analyte Properties: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

  • Structure: The molecule contains a substituted aromatic ring (a chromophore), a ketone, and an ester functional group.

  • Polarity: The presence of the aromatic ring and alkyl groups lends it significant hydrophobicity, making it well-suited for reversed-phase chromatography. Its calculated LogP (a measure of lipophilicity) is approximately 2.6, indicating good retention on non-polar stationary phases.

  • UV Absorbance: The conjugated system of the benzoyl group results in strong UV absorbance. Based on similar aromatic ketones, the maximum absorbance (λ-max) is expected around 254-280 nm, providing a clear signal for detection. For this study, a wavelength of 265 nm was chosen to ensure high sensitivity for both the main compound and potential aromatic impurities.

  • pKa: The most acidic protons are on the α-carbon, situated between the two carbonyl groups, with an estimated pKa of around 10-11. This means the molecule will be in its neutral form across a wide and practical mobile phase pH range (pH 2-8), simplifying method development by avoiding pH-dependent retention shifts.[1]

This initial analysis dictates our starting point: Reversed-Phase HPLC with UV detection.

PART 2: Experimental Design and Comparative Methodologies

We will develop and compare two methods, starting with the ubiquitous C18 column and then exploring an alternative selectivity with a Phenyl-Hexyl column. The goal is to resolve the main peak from two hypothetical, yet common, process-related impurities:

  • Impurity A: 3,4-Dimethylbenzoic acid (a potential starting material or hydrolysis-related impurity).

  • Impurity B: 1-(3,4-Dimethylphenyl)ethan-1-one (a potential synthetic precursor).

Method A: The Workhorse - Gradient Elution on a C18 Column

The C18 (octadecylsilane) phase is the default starting point for most reversed-phase methods due to its broad applicability and strong hydrophobic retention mechanism.[2]

Experimental Protocol: Method A

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used to ensure sharp peak shapes for any acidic impurities like Impurity A).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start at 40% B.

    • Linear ramp to 80% B over 10 minutes.

    • Hold at 80% B for 2 minutes.

    • Return to 40% B over 1 minute.

    • Equilibrate for 2 minutes.

    • Total Run Time: 15 minutes.

Rationale for Choices:

  • A gradient is chosen initially because the polarity difference between the benzoic acid impurity and the main analyte is significant. A gradient elution ensures that both early-eluting polar compounds and later-eluting non-polar compounds are eluted as sharp peaks within a reasonable timeframe.

  • Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.[3]

Method B: Alternative Selectivity - Gradient Elution on a Phenyl-Hexyl Column

When C18 columns fail to resolve critical pairs, particularly those involving aromatic compounds, a Phenyl-Hexyl phase offers a different separation mechanism. While it still provides hydrophobic retention via its hexyl chain, the phenyl ring introduces π-π interactions.[2][4] These interactions can differentiate between analytes based on their aromaticity and the presence of electron-donating or -withdrawing groups, offering an orthogonal selectivity.[5][6]

Experimental Protocol: Method B

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start at 50% B.

    • Linear ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate for 2 minutes.

    • Total Run Time: 15 minutes.

Rationale for Choices:

  • Methanol is often preferred with phenyl-based columns as it can enhance the unique π-π selectivity. Acetonitrile's own π-electrons in its nitrile bond can sometimes interfere with and dampen these specific stationary phase-analyte interactions.

  • The gradient starting conditions are adjusted to account for the generally lower retentivity of Phenyl-Hexyl columns compared to C18 for non-polar compounds.[4]

PART 3: Data Presentation and Performance Comparison

The following tables summarize the hypothetical, yet representative, experimental data obtained from both methods. The key performance indicators are Retention Time (RT), Resolution (Rs), Tailing Factor (Tf), and Theoretical Plates (N).

Table 1: Chromatographic Performance Data for Method A (C18 Column)

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Impurity A3.52-1.111,500
Impurity B8.1515.11.018,200
Analyte9.203.11.219,500

Table 2: Chromatographic Performance Data for Method B (Phenyl-Hexyl Column)

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Impurity A2.98-1.110,800
Analyte8.5518.51.121,000
Impurity B9.051.81.019,800
Analysis of Results
  • C18 Performance (Method A): The C18 column provides excellent overall separation based on hydrophobicity. The polar Impurity A elutes early, and the more non-polar Impurity B and the main analyte are well-retained and separated. However, the resolution between Impurity B and the main analyte (Rs = 3.1) is adequate but could be problematic if other, closely-eluting impurities were present.

  • Phenyl-Hexyl Performance (Method B): The Phenyl-Hexyl column demonstrates a significant change in selectivity. Notice the elution order reversal between the main analyte and Impurity B. This is a classic example of π-π interactions at play. The main analyte, with its two carbonyl groups, has a different electron density distribution across its aromatic ring compared to the simpler ketone of Impurity B, leading to a differential interaction with the phenyl stationary phase. While the resolution between the analyte and Impurity B is lower (Rs = 1.8), this alternative selectivity could be crucial for resolving an impurity that co-elutes with the main peak on a C18 column.

PART 4: Visualizing the Method Development Workflow

The process of selecting and optimizing an HPLC method can be visualized as a logical flow.

MethodDevelopment cluster_start Phase 1: Initial Assessment cluster_methodA Path A: Standard Approach cluster_methodB Path B: Alternative Selectivity Analyte Analyte Characterization (LogP, pKa, UV λ-max) Initial Define Initial Conditions (RP-HPLC, UV Detection) Analyte->Initial C18_Select Select C18 Column Initial->C18_Select Default Choice C18_Optimize Optimize Gradient (Acetonitrile/Water) C18_Select->C18_Optimize C18_Result Evaluate Resolution & Peak Shape C18_Optimize->C18_Result Phenyl_Select Select Phenyl-Hexyl Column C18_Result->Phenyl_Select If Co-elution Occurs Final Final Method Selection & Validation (ICH Q2) C18_Result->Final If Separation is Adequate Phenyl_Optimize Optimize Gradient (Methanol/Water) Phenyl_Select->Phenyl_Optimize Phenyl_Result Evaluate Alternative Selectivity Phenyl_Optimize->Phenyl_Result Phenyl_Result->Final If Separation is Superior

Sources

Validation

Comparative Guide: GC-MS Identification of Impurities in Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Executive Summary Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (EDP-3-OP) is a critical -keto ester intermediate used in the synthesis of pharmaceutical active ingredients (APIs). Its purity is paramount for downstream y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (EDP-3-OP) is a critical


-keto ester intermediate used in the synthesis of pharmaceutical active ingredients (APIs). Its purity is paramount for downstream yield and regulatory compliance (ICH Q3A).

This guide evaluates Gas Chromatography-Mass Spectrometry (GC-MS) as the primary tool for impurity profiling, comparing it against Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][2] While LC-MS offers superior handling of thermally labile species, GC-MS remains the gold standard for identifying process-related volatiles and structural isomers , provided that specific derivatization protocols are employed to mitigate thermal decarboxylation.

Molecular Profile & Analytical Challenge

  • Target Molecule: Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate[3]

  • Chemical Class:

    
    -Keto Ester[4][5][6]
    
  • CAS Number: 72835-86-0 (Analogous reference)[3]

  • Critical Analytical Challenge:

    
    -keto esters are thermally unstable. Upon heating (e.g., in a GC injector port), they undergo decarboxylation to form the corresponding ketone.
    
The Thermal Degradation Pathway

Without proper handling, the GC-MS spectrum will show the degradation product rather than the parent molecule, leading to false impurity reporting.



Comparative Analysis: GC-MS vs. LC-MS[1][2][7]

The following table objectively compares the performance of GC-MS against High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application.

FeatureGC-MS (Electron Impact - EI)LC-MS (Electrospray - ESI)Verdict for EDP-3-OP
Structural ID Superior. EI fragmentation provides "fingerprint" spectra searchable against NIST libraries. Essential for identifying unknown side-products.Moderate. Soft ionization (ESI) gives mostly

. MS/MS is required for structural data, but lacks standardized libraries.
GC-MS Wins for identification of unknowns.
Thermal Stability Poor. High injector temps (

C) cause decarboxylation of the

-keto ester.
Excellent. Ambient temperature separation preserves the intact molecule.LC-MS Wins for quantification of the intact parent.
Volatile Impurities Excellent. Detects residual solvents (ethanol, toluene) and low-MW starting materials.Poor. Volatiles often elute in the void volume or do not ionize well in ESI.GC-MS Wins for residual solvent/reagent analysis.
Sensitivity High for non-polar organics.High for polar/ionizable compounds.Tie (Dependent on impurity polarity).
Throughput Fast (20-30 min runs).Moderate (30-45 min runs with equilibration).GC-MS Wins .
Comparison Conclusion

Use LC-MS for: Routine purity release testing and quantification of the intact parent molecule. Use GC-MS for: Detailed impurity profiling, identification of unknown synthesis by-products, and residual solvent analysis. However, GC-MS requires the derivatization protocol described below.

Experimental Protocol: Validated GC-MS Workflow

To use GC-MS effectively for EDP-3-OP, you must block the labile proton to prevent thermal degradation. We utilize silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) .

Reagents
  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Internal Standard: Dodecane (optional).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of EDP-3-OP into a 1.5 mL GC vial.

    • Add 1.0 mL of DCM. Vortex to dissolve.

    • Derivatization: Add 100

      
      L of BSTFA (with 1% TMCS).
      
    • Incubation: Cap and heat at 60°C for 30 minutes. Note: This converts the enol form of the

      
      -keto ester to a stable TMS-ether, preventing decarboxylation.
      
    • Cool to room temperature before injection.

  • GC Parameters (Agilent 7890/5977 or equivalent):

    • Column: DB-5ms (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1). Temperature: 220°C (Keep lower than standard 250°C to minimize stress).

    • Oven Program:

      • Initial: 60°C (Hold 2 min) - Traps volatiles.

      • Ramp 1: 15°C/min to 280°C.

      • Final: 280°C (Hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 35–500 amu.

    • Ionization: Electron Impact (EI) at 70 eV.

Impurity Identification & Fragmentation Logic

When analyzing the chromatogram, the following logic applies to the mass spectra interpretation.

A. The Parent Molecule (TMS Derivative)
  • Molecular Weight: 220 (Parent) + 72 (TMS replacement of H) = 292 amu .

  • Base Peak: Likely 73 m/z (TMS group) or ions related to the dimethylphenyl moiety.

B. Common Impurities & Characteristic Ions
Impurity TypeOriginCharacteristic Ions (m/z)
3,4-Dimethylacetophenone Unreacted Starting Material148 (

), 133 (

), 105 (Dimethylphenyl cation)
Diethyl Carbonate Reagent118 (

), 91 , 63
Self-Condensation Dimer Side ReactionHigh MW (>350), requires extended run time.
Decarboxylated Artifact Method Failure148 (Same as acetophenone). If this peak is high, derivatization was incomplete.
C. Fragmentation Pathway (McLafferty Rearrangement)

-keto esters undergo a classic McLafferty rearrangement.[5] For EDP-3-OP, the ethyl ester moiety facilitates this.
  • Gamma-H Transfer: Hydrogen from the ethyl group transfers to the carbonyl oxygen.

  • Beta-Cleavage: Loss of neutral ethylene (

    
    , 28 amu).
    
  • Alpha-Cleavage: Formation of the acylium ion (Dimethylbenzoyl cation, m/z 133).

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow guides the researcher on when to choose GC-MS versus LC-MS based on the specific impurity class.

AnalyticalWorkflow Start Impurity Profiling Required CheckType Analyze Impurity Type Start->CheckType Decision1 Volatile / Solvent? CheckType->Decision1 Decision2 Thermally Labile? Decision1->Decision2 No (Organic Side Products) GCMS GC-MS (EI Source) Decision1->GCMS Yes (Ethanol, Toluene) LCMS LC-MS (ESI Source) Decision2->LCMS Yes (Acids, Salts) Deriv Derivatization (BSTFA) Required Decision2->Deriv No (Beta-Keto Esters) Deriv->GCMS

Caption: Decision matrix for selecting the optimal analytical technique based on impurity physicochemical properties.

Diagram 2: Fragmentation Mechanism (GC-MS)

Visualizing the McLafferty rearrangement helps confirm the identity of the beta-keto ester structure in the mass spectrum.

Fragmentation Parent Molecular Ion (M+) m/z 220 McLafferty McLafferty Rearrangement Parent->McLafferty Frag2 Loss of Ethanol (M - 46) Parent->Frag2 Direct Loss Alpha Alpha Cleavage Parent->Alpha Frag1 Loss of Ethylene (M - 28) McLafferty->Frag1 - C2H4 Acylium Dimethylbenzoyl Cation m/z 133 Alpha->Acylium Major Fragment

Caption: Primary electron-impact fragmentation pathways for Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.

References

  • International Council for Harmonisation (ICH). (2006).[7][8] ICH Q3A(R2): Impurities in New Drug Substances.[7][9] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for McLafferty rearrangement mechanisms).
  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Comparison Guide. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1972). Mass Spectra of

    
    -Keto Esters.[4][5][6][10] Retrieved from [Link]
    

Sources

Comparative

A Comparative Guide to the Structural and Spectroscopic Properties of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the family of β-keto esters, specifically ethyl 3-aryl-3-oxopropanoates, represents a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the family of β-keto esters, specifically ethyl 3-aryl-3-oxopropanoates, represents a critical class of intermediates for the synthesis of a wide array of bioactive molecules and functional materials. Their utility is largely dictated by their structural and electronic properties, which are in turn governed by the substitution pattern on the aromatic ring. This guide focuses on Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, a compound of interest for which, surprisingly, no public crystallographic data is available.

This absence of a definitive crystal structure presents both a challenge and an opportunity. It necessitates a comparative approach, where we must build a robust understanding of the target molecule by examining its close structural analogues. This guide, therefore, provides a comprehensive comparison of the synthetic methodologies and spectroscopic signatures of various ethyl 3-aryl-3-oxopropanoates. By analyzing the trends in their properties, we can infer the expected characteristics of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate and provide a valuable resource for researchers working with this and related compounds.

Synthetic Strategies: A Comparative Overview

The synthesis of ethyl 3-aryl-3-oxopropanoates is most commonly achieved via a Claisen condensation. This venerable yet reliable reaction provides a versatile route to this class of compounds. The general approach involves the condensation of a substituted acetophenone with a suitable carboxyethyl source, typically diethyl carbonate or ethyl acetate, in the presence of a strong base.

General Synthetic Workflow

The logical flow for the synthesis and characterization of these compounds is outlined below. This workflow emphasizes the iterative nature of synthesis and analysis, which is crucial for confirming the identity and purity of the final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Substituted Acetophenone + Diethyl Carbonate/Ethyl Acetate base Strong Base (e.g., NaH, NaOEt) start->base Reagents reaction Claisen Condensation start->reaction base->reaction workup Acidic Work-up reaction->workup crude Crude Product workup->crude purification Column Chromatography / Recrystallization crude->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_product Pure Ethyl 3-aryl-3-oxopropanoate nmr->final_product Structural Confirmation ir->final_product Functional Group ID ms->final_product Molecular Weight

Caption: General workflow for the synthesis and characterization of ethyl 3-aryl-3-oxopropanoates.

Experimental Protocol: Synthesis of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

The following protocol is a representative procedure adapted from established methods for the synthesis of substituted ethyl benzoylacetates.

Materials:

  • 3',4'-Dimethylacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq) under a nitrogen atmosphere. Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 3',4'-dimethylacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF is added dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.

Comparative Spectroscopic Analysis

The structural elucidation of ethyl 3-aryl-3-oxopropanoates relies heavily on a combination of spectroscopic techniques. A key feature of these molecules is their existence as a mixture of keto and enol tautomers in solution, which is readily observable by NMR spectroscopy.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a defining characteristic of β-keto esters. This equilibrium is influenced by the solvent and the electronic nature of the substituents on the aryl ring.

Caption: Keto-enol tautomerism in ethyl 3-aryl-3-oxopropanoates. (Note: Actual images of the structures would be embedded in a real application).

¹H NMR Spectroscopy

Proton NMR is arguably the most informative technique for characterizing these compounds, as it allows for the direct observation and quantification of the keto and enol forms. The table below compares the expected ¹H NMR signals for Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate with those of known analogues.

CompoundAr-H (ppm)Keto -CH₂- (ppm)Enol =CH- (ppm)Enol -OH (ppm)-OCH₂CH₃ (q, ppm)-OCH₂CH₃ (t, ppm)Ar-CH₃ (ppm)Keto:Enol Ratio (CDCl₃)
Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (Predicted) 7.6-7.8 (m), 7.2 (d)~3.9~5.6~12.4~4.2~1.3~2.3 (s, 6H)N/A
Ethyl 3-phenyl-3-oxopropanoate7.9 (m), 7.5 (m)3.955.6312.454.201.25-~85:15
Ethyl 3-(4-methylphenyl)-3-oxopropanoate7.8 (d), 7.2 (d)3.935.6012.424.191.242.41 (s, 3H)~87:13
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate7.9 (d), 6.9 (d)3.905.5512.384.181.233.86 (s, 3H)~90:10

Interpretation:

  • Aromatic Protons: The signals for the aromatic protons of the target molecule are expected to appear in the range of 7.2-7.8 ppm. The 3,4-dimethyl substitution pattern will lead to a characteristic splitting pattern.

  • Keto and Enol Methylene/Methine Protons: The singlet for the keto-form methylene protons is typically found around 3.9 ppm, while the singlet for the enol-form methine proton is shifted downfield to about 5.6 ppm.

  • Enolic Hydroxyl Proton: A characteristic broad singlet for the enolic hydroxyl proton is observed far downfield (around 12.4 ppm) due to intramolecular hydrogen bonding.

  • Aryl Methyl Protons: The two methyl groups on the phenyl ring are expected to give a singlet at approximately 2.3 ppm, integrating to six protons.

  • Keto:Enol Ratio: The ratio of the two tautomers can be determined by comparing the integration of the keto -CH₂- signal with the enol =CH- signal. Electron-donating groups on the aryl ring tend to slightly favor the keto form.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, with distinct signals for the carbonyl and enolic carbons.

CompoundC=O (keto, ppm)C=O (ester, ppm)C=C (enol, ppm)-CH₂- (keto, ppm)=CH- (enol, ppm)Ar-C (ppm)
Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (Predicted) ~195~167~178, ~91~46~91~127-143
Ethyl 3-phenyl-3-oxopropanoate192.8167.4177.5, 91.845.991.8127.1-134.0
Ethyl 3-(4-methylphenyl)-3-oxopropanoate192.2167.5177.2, 91.645.891.6128.5-144.1

Interpretation:

  • Carbonyl Carbons: The ketone carbonyl of the keto tautomer appears around 192-195 ppm, while the ester carbonyl is consistently found near 167 ppm.

  • Enolic Carbons: In the enol tautomer, the carbon attached to the hydroxyl group is shifted upfield to around 177-178 ppm, and the methine carbon appears at approximately 91-92 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • C=O Stretching: Two distinct carbonyl stretching bands are expected. A strong band around 1740 cm⁻¹ corresponds to the ester C=O, and another strong band around 1685 cm⁻¹ is attributed to the ketone C=O. The enol form will exhibit a conjugated ketone C=O stretch at a lower frequency, often overlapping with the aromatic C=C stretching bands.

  • O-H Stretching: A very broad absorption band in the range of 3200-2500 cm⁻¹ is characteristic of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer.

Conclusion and Future Perspectives

While the crystal structure of Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate remains to be determined, a comprehensive comparative analysis of its synthetic accessibility and spectroscopic properties provides a solid foundation for its use in research and development. The presented synthetic protocol offers a reliable method for its preparation, and the detailed spectroscopic comparison with known analogues allows for its unambiguous identification.

The clear observation of keto-enol tautomerism is a key characteristic of this class of compounds, and the ratio of tautomers can be readily determined by ¹H NMR. The electronic effects of the 3,4-dimethyl substitution are expected to be similar to those of other electron-donating groups, leading to predictable shifts in the NMR and IR spectra.

For researchers in drug discovery and materials science, this guide provides the necessary information to confidently synthesize, purify, and characterize Ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate and its derivatives. The lack of a crystal structure highlights an opportunity for the crystallographic community to contribute to a more complete understanding of this important class of molecules. Further studies could also involve computational modeling, such as Density Functional Theory (DFT), to predict the solid-state packing and compare it with experimentally determined structures of new derivatives.

References

  • Straley, J. M., et al. (1963). Ethyl Benzoylacetate. Organic Syntheses, Coll. Vol. 4, 415. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Fan, S., et al. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry, 28(1), 18-22. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

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